5-methyl-4-nitroThiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26213-86-5 |
|---|---|
Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-methyl-4-nitro-1,3-thiazole |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)5-2-9-3/h2H,1H3 |
InChI Key |
LTLPWBVJULPKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitrothiazole, systematically known as 4-methyl-5-nitro-1,3-thiazole, is a heterocyclic aromatic compound. Its structure, featuring a thiazole ring substituted with a methyl and a nitro group, makes it a subject of interest in medicinal chemistry and synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and properties of the thiazole ring. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics, based on available scientific data.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available databases and analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methyl-5-nitro-1,3-thiazole | PubChem[1] |
| Synonyms | This compound | ChemSrc |
| CAS Number | 26213-72-9 | PubChem[1] |
| Molecular Formula | C4H4N2O2S | PubChem[1] |
| Molecular Weight | 144.15 g/mol | PubChem[1] |
| Boiling Point (predicted) | 243.0 °C at 760 mmHg | ChemSrc |
| Flash Point (predicted) | 100.8 °C | ChemSrc |
| Density (predicted) | 1.438 g/cm³ | ChemSrc |
Synthesis
The primary route for the synthesis of this compound is expected to be the direct nitration of 5-methylthiazole. This electrophilic aromatic substitution is a common method for introducing nitro groups onto heterocyclic rings.
Experimental Protocol: Nitration of 5-Methylthiazole (Proposed)
This protocol is based on general procedures for the nitration of thiazole derivatives.
Materials:
-
5-Methylthiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5-methylthiazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the solution of 5-methylthiazole in sulfuric acid. The reaction is exothermic and the temperature should be carefully controlled to stay within the 0-10 °C range.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
Extract the product from the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Logical Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthesis workflow for this compound.
Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiazole ring and the strongly electron-withdrawing nitro group.
-
Nucleophilic Aromatic Substitution: The presence of the nitro group at the 4-position is expected to activate the thiazole ring towards nucleophilic aromatic substitution, particularly at the 2- and 5-positions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This provides a synthetic route to 5-methyl-4-aminothiazole, a potentially valuable building block for further chemical modifications.
-
Reactions of the Methyl Group: The methyl group at the 5-position can undergo reactions typical of alkyl-substituted aromatic systems, such as oxidation or halogenation under specific conditions.
Logical Relationship of Reactivity:
Caption: Reactivity pathways of this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | A singlet for the proton at the 2-position of the thiazole ring. A singlet for the methyl protons at the 5-position. The chemical shifts would be influenced by the nitro group. |
| ¹³C NMR | Resonances for the three carbon atoms of the thiazole ring and one for the methyl carbon. The carbon atom attached to the nitro group would be significantly deshielded. |
| IR Spectroscopy | Strong characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 144.15 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiazole ring. |
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. The broader class of nitrothiazoles has been investigated for various medicinal applications, including as antimicrobial and anticancer agents. The nitro group in such compounds can be bioreduced to generate reactive nitrogen species that can induce cellular damage in pathogens or cancer cells. However, without specific studies on this compound, any discussion of its biological role remains speculative.
Hypothetical Mechanism of Action for a Nitroaromatic Compound:
Caption: A generalized bioreductive activation pathway for nitroaromatic compounds.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on established chemical principles and data from related compounds. The proposed synthetic route via nitration of 5-methylthiazole offers a starting point for its preparation. Further research is warranted to fully characterize this molecule, including the acquisition of comprehensive spectroscopic data and the exploration of its potential biological activities. Such studies will be crucial in unlocking the full potential of this compound for various scientific applications.
References
An In-depth Technical Guide to the Synthesis of 5-methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a multi-step synthetic pathway for 5-methyl-4-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a direct, single-step synthesis is not prominently reported in the scientific literature, this document outlines a feasible four-step reaction sequence starting from commercially available precursors. The methodology involves the initial construction of the 2-amino-5-methylthiazole core, followed by protection of the amino group, regioselective nitration, and concluding with a deprotection and deamination sequence to yield the target molecule.
Overall Synthetic Pathway
The proposed synthesis of this compound is a four-step process:
-
Synthesis of 2-amino-5-methylthiazole: A Hantzsch-type thiazole synthesis from 2-chloropropionaldehyde and thiourea.
-
Acetylation of 2-amino-5-methylthiazole: Protection of the 2-amino group as an acetamide to direct the subsequent nitration.
-
Nitration of 2-acetamido-5-methylthiazole: Introduction of a nitro group at the 4-position of the thiazole ring.
-
Hydrolysis and Deamination: Removal of the acetyl protecting group followed by deamination to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2-amino-5-methylthiazole
| Parameter | Value | Reference |
| Starting Material | 2-chloropropionaldehyde | [1] |
| Reagent | Thiourea | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 60-80°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 90.2-92.0% | [1] |
Table 2: Acetylation of 2-amino-5-methylthiazole
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-methylthiazole | [2] |
| Reagent | Acetic anhydride | [2] |
| Solvent | Not specified (likely acetic acid or neat) | [2] |
| Reaction Conditions | Not specified | [2] |
| Yield | Not specified | [2] |
Table 3: Nitration of 2-acetamido-5-methylthiazole
| Parameter | Value | Reference |
| Starting Material | 2-acetamido-5-methylthiazole | [2] |
| Reagents | 99-100% Nitric acid, Acetic anhydride | [2] |
| Reaction Temperature | Room temperature | [2] |
| Reaction Time | 20 hours | [2] |
| Yield | Small yield (not quantified) | [2] |
Table 4: Proposed Hydrolysis and Deamination
| Step | Reagents | Conditions |
| Hydrolysis | Aqueous HCl or H2SO4 | Reflux |
| Deamination | Nitric oxide (NO), Oxygen (catalytic) | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-methylthiazole
This procedure is adapted from a patented method for the synthesis of 2-amino-5-methylthiazole.[1]
Materials:
-
Aqueous solution of 2-chloropropionaldehyde
-
Thiourea
-
25% Sodium hydroxide aqueous solution
Procedure:
-
To an aqueous solution containing 2.89 moles of 2-chloropropionaldehyde, add 214.7 g (2.82 moles) of thiourea with stirring.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a 25% sodium hydroxide aqueous solution to precipitate the product.
-
Collect the crystals of 2-amino-5-methylthiazole by filtration and dry under vacuum.
Step 2: Acetylation of 2-amino-5-methylthiazole
This step involves the protection of the amino group as an acetamide, as described in the literature.[2]
Materials:
-
2-amino-5-methylthiazole
-
Acetic anhydride
Procedure:
-
Treat 2-amino-5-methylthiazole with acetic anhydride.
-
The reaction conditions (solvent, temperature, and time) are not specified in the reference but are typically conducted in an acidic medium or neat with gentle heating.
-
Isolate the 2-acetamido-5-methylthiazole product upon completion of the reaction.
Step 3: Nitration of 2-acetamido-5-methylthiazole
The nitration of the acetylated intermediate is carried out using a mixture of nitric acid and acetic anhydride.[2]
Materials:
-
2-acetamido-5-methylthiazole
-
99-100% Nitric acid
-
Acetic anhydride
Procedure:
-
React 2-acetamido-5-methylthiazole with a mixture of 99-100% nitric acid and acetic anhydride.
-
Allow the reaction to proceed at room temperature for 20 hours.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
A viscous substance will separate. Decant the solution and triturate the viscous product with ethanol to induce crystallization.
-
Recrystallize the obtained crystalline compound from ethyl acetate and benzene to yield 2-acetamido-5-methyl-4-nitrothiazole.
Step 4: Hydrolysis and Deamination of 2-acetamido-5-methyl-4-nitrothiazole (Proposed)
This final step to obtain this compound involves a two-part process: hydrolysis of the acetamide followed by deamination of the resulting amine.
Part A: Hydrolysis (General Procedure)
Materials:
-
2-acetamido-5-methyl-4-nitrothiazole
-
Aqueous solution of a strong acid (e.g., 6M HCl or 3M H2SO4)
Procedure:
-
Reflux a solution of 2-acetamido-5-methyl-4-nitrothiazole in an aqueous solution of a strong acid until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO3 or NaOH) to precipitate the 2-amino-5-methyl-4-nitrothiazole.
-
Filter, wash with water, and dry the product.
Part B: Deamination
A literature method for the deamination of 2-aminothiazoles using nitric oxide is proposed.[3]
Materials:
-
2-amino-5-methyl-4-nitrothiazole
-
Nitric oxide (gas)
-
Oxygen (catalytic amount)
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-methyl-4-nitrothiazole in an appropriate solvent.
-
Introduce nitric oxide gas into the solution in the presence of a catalytic amount of oxygen.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, purge the system of excess nitric oxide and isolate the this compound product through standard workup procedures, which may include extraction and chromatography.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of 2-amino-5-methylthiazole.
Caption: Pathway for the acetylation and subsequent nitration.
Caption: Proposed final steps to this compound.
References
A Technical Guide to the Physical Characteristics of 5-Methyl-4-Nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 5-methyl-4-nitrothiazole (CAS No: 26213-86-5). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document outlines the expected properties based on the analysis of structurally related compounds, particularly other nitrothiazole derivatives. Furthermore, this guide details the standard experimental protocols required for the precise determination of its physical and spectral properties, offering a foundational framework for researchers working with this and similar molecules.
Introduction
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl and a nitro group. The presence of the nitro group, a strong electron-withdrawing functionality, is expected to significantly influence the molecule's polarity, reactivity, and spectroscopic signature. While specific experimental data for this compound is scarce, understanding its physical characteristics is crucial for its synthesis, purification, and application in various research and development contexts, including medicinal chemistry and materials science. This guide aims to bridge the current information gap by providing a combination of data on analogous compounds and detailed methodologies for experimental characterization.
Molecular and Predicted Physical Properties
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 26213-86-5 | ChemSrc[1] |
| Molecular Formula | C4H4N2O2S | ChemSrc[1] |
| Molecular Weight | 144.15 g/mol | ChemSrc[1] |
For context, the physical properties of a structurally related isomer, 4-methyl-5-nitrothiazole, have been predicted and are presented below. It is important to note that these are not experimentally verified values for this compound and should be treated as estimates.
Table 2: Predicted Physical Properties of 4-Methyl-5-Nitrothiazole (Isomer)
| Property | Predicted Value | Source |
| Boiling Point | 243.008 °C at 760 mmHg | N/A |
| Density | 1.438 g/cm³ | N/A |
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. Based on the general characteristics of nitrothiazoles, the following spectral data can be anticipated.[2]
Table 3: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons and a singlet for the proton on the thiazole ring. The chemical shift of the ring proton is expected to be downfield due to the electron-withdrawing effect of the nitro group.[2] |
| ¹³C NMR | Resonances for the methyl carbon and the carbons of the thiazole ring. The carbon bearing the nitro group is expected to be significantly deshielded.[2] |
| IR Spectroscopy | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching), typically in the regions of 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (144.15 g/mol ). Fragmentation patterns may involve the loss of the nitro group and cleavage of the thiazole ring. |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of this compound is essential. The following are standard laboratory protocols for these measurements.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus : Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.
-
Procedure :
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
-
Boiling Point Determination
-
Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).
-
Procedure :
-
A small amount of the liquid sample (if applicable) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
Understanding solubility is crucial for purification and formulation.
-
Apparatus : Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure :
-
A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.
-
The mixture is visually inspected for the presence of undissolved solid.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC analysis of the supernatant.
-
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on an NMR spectrometer. Both ¹H and ¹³C NMR spectra should be obtained for full structural elucidation.
-
-
Infrared (IR) Spectroscopy :
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
The IR spectrum is recorded using an FTIR spectrometer.
-
-
Mass Spectrometry (MS) :
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
The molecules are ionized (e.g., by electron impact or electrospray ionization).
-
The mass-to-charge ratio of the resulting ions is measured.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent physical and spectral characterization of this compound. This process ensures the identity and purity of the synthesized compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide consolidates the currently available information on the physical characteristics of this compound and provides a clear roadmap for its experimental determination. While direct experimental data remains elusive in the public domain, the provided protocols and comparative data for related compounds offer a valuable resource for researchers. The outlined workflow for synthesis and characterization emphasizes the critical steps required to ensure the quality and identity of this compound for its potential applications in scientific research and drug development. It is recommended that any new experimental data for this compound be published to enrich the collective knowledge base for the scientific community.
References
An In-Depth Technical Guide to 5-methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methyl-4-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutic agents and functional materials.
Chemical Identity and Properties
This compound is a substituted thiazole ring, a common scaffold in pharmaceutical compounds. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the thiazole ring.
| Property | Value | Source |
| CAS Number | 26213-86-5 | |
| Molecular Formula | C4H4N2O2S | [1] |
| Molecular Weight | 144.15 g/mol | [1] |
| IUPAC Name | 5-methyl-4-nitro-1,3-thiazole | |
| Canonical SMILES | CC1=C(N=CS1)--INVALID-LINK--[O-] | |
| InChI Key | MTXQKCXLNWRWKS-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the direct nitration of 5-methylthiazole. The regioselectivity of the nitration is directed by the methyl group. Below is a representative experimental protocol adapted from established methods for the nitration of substituted thiazoles.
Experimental Protocol: Nitration of 5-methylthiazole
Objective: To synthesize this compound via electrophilic nitration.
Materials:
-
5-methylthiazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiazole (1 equivalent) in concentrated sulfuric acid at 0 °C using an ice bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for this compound, based on its structure and data from related nitrothiazole compounds.
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | Strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[2] |
| ¹H NMR Spectroscopy | A singlet for the methyl protons (CH₃) and a singlet for the proton on the thiazole ring. |
| ¹³C NMR Spectroscopy | Resonances for the three carbons of the thiazole ring and one for the methyl group. The carbon bearing the nitro group will be significantly downfield. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₄H₄N₂O₂S (144.00 g/mol ). |
Reactivity and Safety
The thiazole ring is an electron-rich aromatic system, but the presence of the nitro group makes it susceptible to nucleophilic attack. This compound is expected to be incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[2][3] Due to the nitro group, it should be handled with caution as it may be explosive or irritating under certain conditions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is not widely available, the broader class of nitrothiazoles has well-documented pharmacological activities. Many 2-amino-5-nitrothiazole derivatives are known for their antibacterial and antiparasitic properties.[4][5][6]
A prominent example is Nitazoxanide (NTZ), a broad-spectrum antiparasitic and antiviral drug. The mechanism of action of NTZ involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in certain protozoa and bacteria.[4] It is plausible that this compound and its derivatives could exhibit similar inhibitory effects on PFOR or related pathways.
The potential for this compound to serve as a scaffold for novel drug development is significant, particularly in the area of infectious diseases. Further research into its biological activity, toxicity, and structure-activity relationships is warranted.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry. This guide has provided essential technical information, including its chemical properties, a detailed synthetic protocol, and an overview of its potential biological relevance based on structurally similar compounds. The provided diagrams for the synthetic workflow and potential mechanism of action offer a clear visual representation for researchers. This document serves as a starting point for further investigation into the properties and applications of this and related nitrothiazole derivatives.
References
- 1. 5-Methyl-4-nitro-1,2-thiazole | C4H4N2O2S | CID 23261609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]
- 3. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Structure Elucidation of 5-methyl-4-nitrothiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Purification
The primary synthetic route to 5-methyl-4-nitrothiazole involves the nitration of a suitable precursor. A common method is the direct nitration of 5-methylthiazole using a mixture of concentrated nitric acid and sulfuric acid. This reaction, however, is known to produce a mixture of isomers, with the 5-nitro isomer often being the major product. Therefore, meticulous purification of the reaction mixture is essential to isolate the desired 4-nitro isomer.
Experimental Protocol: Nitration of 5-methylthiazole (General Procedure)
A solution of 5-methylthiazole in concentrated sulfuric acid is cooled to 0-5 °C in an ice bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at low temperature for a specified period before being carefully quenched by pouring it onto crushed ice. The resulting precipitate, containing a mixture of nitroisomers, is collected by filtration, washed with cold water, and dried.
Subsequent purification is typically achieved through fractional crystallization or column chromatography on silica gel, utilizing an appropriate eluent system to separate the this compound from other isomers and byproducts. The purity of the isolated compound should be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.
Spectroscopic and Spectrometric Analysis
The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the substitution pattern on the thiazole ring. For this compound, one would anticipate a singlet for the methyl group protons (C5-CH₃) and a singlet for the proton at the C2 position of the thiazole ring. The chemical shift of the C2-H proton will be influenced by the electron-withdrawing nitro group at the adjacent C4 position.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected: one for the methyl carbon, and three for the carbons of the thiazole ring (C2, C4, and C5). The chemical shifts of the ring carbons, particularly C4 and C5, will be significantly affected by the attached nitro and methyl groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₄H₄N₂O₂S), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 144.00. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can offer further structural insights, with potential losses of NO₂, NO, and other small fragments.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound include:
-
Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.
-
Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.
-
C=N and C=C stretching: Vibrations associated with the thiazole ring will appear in the fingerprint region.
-
C-N stretching: Expected in the region of 1200-1000 cm⁻¹.
Data Presentation
While experimental data for this compound is not available, the following tables provide predicted and comparative data based on known values for related compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| C2-H | ~8.5 - 9.0 | Singlet | Deshielded due to adjacent nitrogen and proximity to the nitro group. |
| C5-CH₃ | ~2.5 - 2.8 | Singlet | Typical range for a methyl group on an aromatic ring. |
| ¹³C NMR | |||
| C2 | ~150 - 155 | ||
| C4 | ~145 - 150 | Deshielded due to the attached nitro group. | |
| C5 | ~125 - 130 | ||
| CH₃ | ~15 - 20 |
Table 2: Key Infrared Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1550 - 1500 | Strong |
| NO₂ | Symmetric Stretch | 1390 - 1330 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |
| C=N / C=C | Ring Stretch | ~1600 - 1400 | Medium |
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₄H₄N₂O₂S |
| Molecular Weight | 144.15 g/mol |
| [M]⁺ (m/z) | ~144.00 |
| Major Fragments | [M-NO₂]⁺, [M-NO]⁺, fragments corresponding to the thiazole ring. |
Visualizing the Elucidation Workflow
The logical flow of experiments for the structure elucidation of this compound can be visualized as follows:
Caption: Workflow for the synthesis and structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. While direct experimental data is currently scarce in the public domain, the methodologies outlined in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. The successful application of these methods will be instrumental in confirming the precise chemical structure of this compound, a critical step for its further investigation and potential development in various scientific and pharmaceutical applications.
In-Depth Technical Guide to 5-Methyl-4-Nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methyl-4-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the molecular and physical properties of this compound and its isomers, outlines a general synthetic methodology for nitrothiazole derivatives, and discusses the potential biological significance of this class of compounds. The information is structured to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of a nitro group and a methyl group on the thiazole ring significantly influences its chemical reactivity and biological activity.
Molecular Formula: C₄H₄N₂O₂S
Molecular Weight: 144.15 g/mol
Comparative Data of Methyl-Nitrothiazole Isomers
To provide a broader context for researchers, the following table summarizes the key physical and chemical properties of this compound and its related isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 26213-86-5 | C₄H₄N₂O₂S | 144.15 |
| 4-Methyl-5-nitrothiazole | 26213-72-9 | C₄H₄N₂O₂S | 144.15 |
| 2-Methyl-5-nitrothiazole | 16243-71-3 | C₄H₄N₂O₂S | 144.15[1] |
| 2-Amino-5-nitrothiazole | 121-66-4 | C₃H₃N₃O₂S | 145.14[2] |
Synthesis of Nitrothiazole Derivatives: An Overview
General Experimental Protocol for the Synthesis of a Nitrothiazole Derivative
Materials:
-
2-Aminothiazole precursor
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrating agent (e.g., Nitric Acid, HNO₃)
-
Ice
-
Base for neutralization (e.g., Ammonium Hydroxide)
-
Organic solvent for extraction/purification
Procedure:
-
Dissolution: The 2-aminothiazole precursor is carefully dissolved in concentrated sulfuric acid at a low temperature (typically below 10°C) to control the exothermic reaction.
-
Nitration: The nitrating agent is added dropwise to the solution while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete nitration.
-
Quenching: The reaction is quenched by pouring the mixture over crushed ice. This step precipitates the crude nitrothiazole derivative.
-
Neutralization and Isolation: The acidic solution is then neutralized with a base, such as ammonium hydroxide, to a pH of approximately 7. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from an appropriate solvent to yield the pure nitrothiazole derivative.
Safety Precaution: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Appropriate safety measures, including the use of personal protective equipment and a fume hood, are essential.
Synthesis Workflow Diagram
References
- 1. Thiazole, 2-methyl-5-nitro- | C4H4N2O2S | CID 146273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-アミノ-5-ニトロチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 6. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 5-Methyl-4-Nitrothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-methyl-4-nitrothiazole in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this paper presents solubility information for structurally related nitrothiazole and nitroaniline derivatives to offer valuable insights into its expected behavior. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, enabling researchers to generate precise data for this compound in their own laboratories.
Understanding Solubility: A Critical Parameter in Drug Development
Solubility is a fundamental physicochemical property that significantly influences the bioavailability and efficacy of a potential drug candidate. For a compound to be pharmacologically active, it must possess adequate solubility in physiological fluids to be absorbed and reach its target site. In the realm of drug discovery and development, understanding the solubility of a compound in various organic solvents is crucial for processes such as synthesis, purification, formulation, and the development of analytical methods.
Solubility Profile of Structurally Related Compounds
Table 1: Solubility of Nitazoxanide in Various Organic Solvents at Different Temperatures [1]
| Solvent | Mole Fraction Solubility (x10-1) at 273.15 K | Mole Fraction Solubility (x10-1) at 313.15 K |
| N-Methylpyrrolidone (NMP) | - | 1.127 |
| N,N-Dimethylformamide (DMF) | - | 1.043 |
| 1,4-Dioxane | - | 0.3107 |
| 2-Butanone | - | 0.2286 |
| Ethyl Acetate | - | 0.0399 |
| Acetonitrile | - | 0.02011 |
| 1-Butanol | - | 0.00617 |
| Isopropanol | - | 0.00580 |
| n-Propanol | - | 0.00525 |
| Ethanol | - | 0.00450 |
| Methanol | - | 0.00334 |
| Toluene | - | 0.00291 |
Table 2: Qualitative Solubility of 2-Amino-5-nitrothiazole
| Solvent | Solubility |
| 95% Ethanol | Soluble (1g / 150g at 20 °C)[2][3] |
| Diethyl Ether | Soluble (1g / 250g at 20 °C)[2][3] |
| Chloroform | Insoluble[2][3] |
| Water | Slightly Soluble[2][3] |
Based on the data from these related compounds, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents such as N-methylpyrrolidone, DMF, and acetone. Its solubility is expected to be moderate in alcohols like ethanol and methanol, and lower in less polar solvents such as toluene. The presence of the methyl group in this compound, compared to the amino group in 2-amino-5-nitrothiazole, may slightly decrease its polarity and could influence its solubility profile.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method is widely accepted due to its simplicity and ability to achieve a true thermodynamic equilibrium, providing reliable and reproducible data.
Materials:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound is currently scarce, analysis of structurally similar compounds provides a strong indication of its likely solubility profile in common organic solvents. For researchers and drug development professionals requiring precise solubility data, the detailed shake-flask method outlined in this guide provides a robust and reliable approach for experimental determination. The generation of such data will be invaluable for the continued development and application of this compound in various scientific and pharmaceutical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanisms of 5-Methyl-4-nitrothiazole
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic compounds is paramount. 5-Methyl-4-nitrothiazole, a substituted nitrothiazole, presents a unique electronic landscape that dictates its participation in a variety of chemical transformations. The presence of a strongly electron-withdrawing nitro group at the C4 position, adjacent to the methyl group at C5, profoundly influences the reactivity of the thiazole ring and the attached substituents. This guide provides a detailed exploration of the core reaction mechanisms associated with this compound, supported by experimental protocols and quantitative data.
Synthesis of this compound via Electrophilic Nitration
The most direct method for synthesizing the this compound core is through the electrophilic aromatic substitution (nitration) of a suitable precursor. Direct nitration of 5-methylthiazole is challenging; however, the nitration of activated precursors, such as 2-acetamido-5-methylthiazole, provides a viable, albeit low-yield, pathway.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong dehydrating acid, typically sulfuric acid or, in this case, acetic anhydride.[1] The acetamido group at the C2 position activates the thiazole ring towards electrophilic attack. While the C5 position is typically favored for electrophilic substitution on 2-substituted thiazoles, the presence of the methyl group at this position directs the incoming nitro group to the C4 position.[1]
The nitration of 2-acetamido-5-methylthiazole gives a small yield of 2-acetamido-5-methyl-4-nitrothiazole.[1] Subsequent hydrolysis of the acetamido group would be required to yield 2-amino-5-methyl-4-nitrothiazole, which can then be deaminated to afford the target compound, although this final step is not explicitly detailed in the available literature.
Quantitative Data: Synthesis
| Precursor | Reagents | Temperature | Time | Product | Yield | Reference |
| 2-Acetamido-5-methylthiazole | 99-100% HNO₃, Acetic Anhydride | Room Temp. | 20 hr | 2-Acetamido-5-methyl-4-nitrothiazole | 13% | [1] |
Experimental Protocol: Nitration of 2-Acetamido-5-methylthiazole[1]
-
Prepare a nitrating mixture by adding 5.3 mL of 99-100% nitric acid to 13 mL of acetic anhydride, maintaining the temperature between 0-5°C.
-
Add 5.0 g of 2-acetamido-5-methylthiazole to the nitrating mixture.
-
Allow the reaction mixture to stand at room temperature for 20 hours.
-
Pour the mixture onto 10 g of crushed ice, which results in the separation of a viscous substance.
-
Triturate the gummy mass with 2 mL of ethanol to induce crystallization.
-
The resulting crystalline product is 2-acetamido-5-methyl-4-nitrothiazole (Yield: 1.4 g, 13%).
-
The product can be recrystallized from ethyl acetate and benzene to obtain white crystals (m.p. 151.5-152°C).
Nucleophilic Aromatic Substitution (SNAr)
The 4-nitrothiazole scaffold is highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the thiazole ring, making it susceptible to attack by nucleophiles.[2][3] This reaction is a cornerstone of functionalizing such heterocyclic systems.
The mechanism is typically a two-step addition-elimination process.[4] First, the nucleophile attacks an electron-deficient carbon of the ring (typically C2 or C5, assuming a suitable leaving group is present), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, usually rapid, step, the leaving group departs, restoring the aromaticity of the ring. The presence of the nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step.[3][4]
While specific examples detailing SNAr reactions on this compound are scarce in the reviewed literature, this mechanism is highly predictable for nitro-activated aromatic and heteroaromatic systems. The reaction would provide a powerful route to introduce a wide variety of functional groups (e.g., amines, alkoxides, thiolates) at the C2 or C5 positions, provided a suitable leaving group is installed.
Reduction of the Nitro Group
A fundamental reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is critical in medicinal chemistry as it converts a metabolically labile nitro group into a versatile amino functionality, which can be used for further derivatization.
The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using metals in acidic media (e.g., Sn/HCl or Fe/HCl). The mechanism, particularly with metals in acid, involves a series of single-electron transfers from the metal and protonation steps by the acid. This sequence converts the nitro group (NO₂) through nitroso (NO), hydroxylamino (NHOH), and finally to the amino (NH₂) group.
Experimental Protocol: Generalized Reduction of a Nitroaromatic Group
-
Suspend the nitrothiazole substrate in ethanol or acetic acid in a reaction vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the suspension.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by a pressure gauge).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude aminothiazole product, which can be purified by crystallization or chromatography.
Reactions Involving the C5-Methyl Group
The methyl group at the C5 position is activated by the adjacent C4-nitro group. The strong inductive and resonance electron-withdrawing effects of the nitro group increase the acidity of the protons on the methyl group. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various condensation reactions, such as aldol or Knoevenagel-type reactions with aldehydes and ketones. This reactivity is analogous to that observed in 3,5-dialkyl-4-nitroisoxazoles, where the C5-alkyl group readily participates in condensation reactions.[5]
This pathway offers a synthetic handle to extend the molecular framework from the C5-methyl position, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies in drug development.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful tools for constructing cyclic systems.[6][7] However, the direct participation of the this compound ring itself as a diene or dipolarophile is not well-documented. The aromatic nature of the thiazole ring generally makes it a reluctant participant in such transformations, which would require the disruption of its aromaticity.
Nonetheless, related thiazole structures can be modified to undergo these reactions. For instance, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as dienes in [4+2] cycloaddition reactions with nitroalkenes.[8] This suggests that if the this compound core were appropriately functionalized with a diene or dienophile moiety, it could participate in cycloaddition reactions, though this involves the chemistry of the substituent rather than the core ring system itself.
Conclusion
The reactivity of this compound is dominated by the electronic influence of the nitro group. This guide has detailed the primary reaction mechanisms: synthesis via electrophilic nitration, the potential for nucleophilic aromatic substitution, the reductive transformation of the nitro group into a versatile amine, and the base-catalyzed reactivity of the activated C5-methyl group. While direct participation in cycloaddition reactions appears limited, the functionalization of the core structure opens avenues for such transformations. A thorough understanding of these mechanisms is essential for leveraging this and related nitroheterocyclic scaffolds in the design and synthesis of novel chemical entities for drug discovery and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Biological Activity of 5-Methyl-4-nitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 5-methyl-4-nitrothiazole derivatives, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction
The this compound scaffold is a significant heterocyclic moiety that has garnered considerable attention in medicinal chemistry. Derivatives incorporating this core structure have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and antiparasitic effects. The presence of the nitro group at the 4-position and the methyl group at the 5-position of the thiazole ring plays a crucial role in their mechanism of action and overall therapeutic potential. This guide aims to consolidate the current scientific knowledge on these promising compounds.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µM)
| Compound/Derivative | M. tuberculosis (MIC90) | Reference |
| (E)-5-((3-chlorophenyl)(piperidin-1-yl)methyl)-2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one (9) | <0.24 | [1][2] |
| (E)-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)-2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one (10) | <0.24 | [1][2] |
| Other Mannich base nitrothiazole derivatives | 0.244–31.25 | [1][2] |
Table 2: Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-aminothiazole derivative (20) | H1299 (human lung cancer) | 4.89 | [3] |
| 2-aminothiazole derivative (20) | SHG-44 (human glioma) | 4.03 | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | A549 (human lung carcinoma) | 8.64 | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | HeLa (human cervical cancer) | 6.05 | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | HT29 (human colon adenocarcinoma) | 0.63 | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (28) | Karpas299 (human lymphoma) | 13.87 | [3] |
| 5-nitrothiazole-piperazine derivative (7c) | G. lamblia | 5.9 | [4] |
| 5-nitrothiazole-piperazine derivative (7j) | G. lamblia | 13.5 | [4] |
| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (20) | M. tuberculosis | 5.48 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols used to assess the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
A general multi-step synthesis for Mannich base nitrothiazole derivatives is outlined below.[1][2]
Step 1: N-acylation
-
To an ice-cold solution of 2-amino-5-nitrothiazole and triethylamine in dichloromethane, add 2-chloroacetyl chloride.
-
Stir the mixture at room temperature for 24–36 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Wash the resulting solid with water and hexane, then filter and dry.
Step 2: Intramolecular Cyclization
-
Reflux a mixture of the N-acylated product and ammonium thiocyanate in ethanol for 3–4 hours.
-
Monitor the reaction by TLC.
-
Allow the mixture to stand at room temperature overnight.
-
Filter the precipitate and wash with ethanol and water to obtain the cyclized intermediate.
Step 3: Mannich Base Condensation
-
Reflux a mixture of the cyclized intermediate, piperidine, and an appropriate benzaldehyde in ethanol for 24–36 hours.
-
Monitor the reaction by TLC.
-
Keep the reaction mixture at approximately 8°C overnight.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][8]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[9][10][11][12][13]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations of Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams. The following section provides Graphviz diagrams for a key experimental workflow and a proposed mechanism of action.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for synthesis and anticancer screening of derivatives.
Proposed Mechanism of Action for Nitroheterocyclic Compounds
The antibacterial activity of nitroheterocyclic compounds like this compound derivatives is believed to involve the reductive activation of the nitro group.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
The Advent and Evolution of Nitrothiazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrothiazole scaffold, a five-membered heterocyclic ring bearing a nitro group, has emerged as a cornerstone in medicinal chemistry, yielding a diverse array of compounds with potent biological activities. From their early beginnings as veterinary antiparasitics to their current role as broad-spectrum antimicrobial and potential anticancer agents, the journey of nitrothiazoles reflects a fascinating interplay of chemical synthesis, serendipitous discovery, and rational drug design. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key developments in the field of nitrothiazoles, with a focus on their synthesis, mechanisms of action, and biological activities.
A Historical Timeline of Nitrothiazole Discovery and Development
The story of nitrothiazoles begins with the synthesis of the foundational molecule, 2-amino-5-nitrothiazole. Early production methods were often hazardous, relying on the nitration of 2-acetylaminothiazole followed by hydrolysis, or the direct nitration of 2-aminothiazole, a process prone to exothermic reactions.[1] A significant advancement came with the development of safer synthetic routes that avoided these dangerous nitration and rearrangement steps.[2]
The therapeutic potential of this class of compounds began to be realized in the mid-20th century. 2-Amino-5-nitrothiazole itself was utilized as a veterinary antiprotozoal agent starting in 1950.[3] This early application paved the way for further exploration of the nitrothiazole core for other therapeutic purposes.
A pivotal moment in the history of nitrothiazoles was the synthesis of Nitazoxanide in 1974 by Rossignol and Cavier.[4] Initially developed as an antiparasitic agent, Nitazoxanide and its active metabolite, Tizoxanide, have since demonstrated a remarkable broad spectrum of activity against anaerobic bacteria, viruses, and other pathogens.[4] This has led to its investigation for a wide range of infectious diseases.
The timeline below highlights key milestones in the discovery and development of nitrothiazoles:
-
1950: 2-Amino-5-nitrothiazole is first used as a veterinary antiprotozoal agent.[3]
-
1974: Nitazoxanide is synthesized by Rossignol and Cavier.[4]
-
1980s: Safer, non-nitrative rearrangement methods for the synthesis of 2-amino-5-nitrothiazole are developed and patented.[2]
-
1984: A new group of nitrothiazole derivatives with pronounced antibacterial activities, comparable to ampicillin and tetracycline, is reported.
-
2009: A novel series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles are discovered as c-Jun N-terminal kinase (JNK) inhibitors.[5]
-
2010: Head group analogues of Nitazoxanide are synthesized and evaluated, demonstrating that modification of this part of the molecule is a viable route for developing new antibacterial agents.[6]
-
2012: The antitubercular activity of 5-nitrothiazole derivatives is investigated, leading to the identification of potent compounds against both replicative and latent Mycobacterium tuberculosis.[7]
-
2023: Mannich base nitrothiazole derivatives are synthesized and show potent antitubercular activity with low cytotoxicity.[8]
Core Synthesis Methodologies
The synthesis of nitrothiazole derivatives typically revolves around the core structure of 2-amino-5-nitrothiazole. Various synthetic strategies have been developed to improve yield, safety, and to introduce diverse functional groups.
Synthesis of 2-Amino-5-nitrothiazole
Early synthetic methods for 2-amino-5-nitrothiazole involved hazardous nitration and rearrangement procedures.[2] A safer and more efficient method, avoiding these steps, is outlined below.[2][9][10]
Experimental Protocol: Synthesis of 2-amino-5-nitrothiazole [9][10]
-
Bromination of N,N-dimethyl-2-nitroetheneamine: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, 4.8 g of bromine is added at a rate that maintains the reaction temperature below 25°C. An orange solid will form during bromination.
-
Reaction with Thiourea: After stirring the resulting slurry for 10 minutes, 3.0 g of thiourea is added. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form. The mixture is stirred for 1 hour.
-
Hydrolysis and Neutralization: The mixture is diluted with 25 ml of water. This mixture, along with an approximately equal volume of 29% ammonium hydroxide, is added simultaneously to 25 ml of acetic acid at rates that maintain the pH between 4 and 5 and the temperature below 30°C.
-
Isolation of Product: After the addition is complete, the pH is adjusted to 7 with 29% ammonium hydroxide. The resulting solid product, 2-amino-5-nitrothiazole, is filtered, washed with water, and dried.
Synthesis of Nitazoxanide
Nitazoxanide is a key therapeutic agent derived from 2-amino-5-nitrothiazole. Its synthesis involves the acylation of the amino group of the nitrothiazole core with acetylsalicyloyl chloride.
Experimental Protocol: Synthesis of Nitazoxanide [11]
-
Reaction Setup: In a 500 ml four-neck flask, add 13.78 g (0.095 mol) of 2-amino-5-nitrothiazole, 27.55 g (0.19 mol) of o-acetylsalicyloyl chloride, and 460 ml of dichloromethane.
-
Addition of Base: While stirring the mixture, slowly add 19.19 g (0.19 mol) of triethylamine dropwise.
-
Reaction: After the addition of triethylamine is complete, heat the reaction mixture to 40-50°C for 2 hours. The completion of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Add 200 ml of water dropwise to the reaction mixture and stir for 1 hour to induce crystallization. The solid product is collected by suction filtration and dried to yield a light yellow solid of Nitazoxanide.
Mechanisms of Action and Signaling Pathways
The biological activity of nitrothiazoles is multifaceted, with their mechanisms of action varying depending on the specific compound and the target organism. A central theme in their antimicrobial activity is the reduction of the nitro group to cytotoxic radical anions within the target cell.
Inhibition of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR)
The primary and most well-understood mechanism of action for Nitazoxanide and its active metabolite, Tizoxanide, against anaerobic bacteria and protozoa is the non-competitive inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme.[12] PFOR is a key enzyme in the central carbon metabolism of these organisms, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.[12] By inhibiting PFOR, nitrothiazoles disrupt the energy metabolism of these pathogens, leading to cell death.[5][12]
Caption: Inhibition of the PFOR enzyme by nitrothiazoles.
Modulation of Host Signaling Pathways
Beyond their direct antimicrobial effects, nitrothiazoles have been shown to modulate host cellular signaling pathways, which can contribute to their therapeutic effects, particularly in viral infections and cancer.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Dysregulation of this pathway is implicated in cancer. Nitazoxanide has been shown to inhibit the proliferation of various cancer cells, and this effect is, in part, mediated through the modulation of the PI3K/Akt/mTOR pathway.[13]
Caption: Modulation of the PI3K/Akt/mTOR pathway by Nitazoxanide.
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the regulation of inflammation and immune responses.[5] Nitazoxanide has been shown to exert anti-inflammatory effects by inhibiting the activation of these pathways.[5]
Caption: Inhibition of MAPK and NF-κB signaling by Nitazoxanide.
Quantitative Biological Data
The biological activity of nitrothiazole derivatives has been extensively evaluated against a wide range of pathogens. The following tables summarize key quantitative data for selected compounds.
Table 1: In Vitro Activity of Nitazoxanide and its Metabolite Tizoxanide against Protozoan Parasites
| Compound | Organism | IC50 (µM) | Reference |
| Nitazoxanide | Giardia intestinalis | 0.1 - 0.3 | [5] |
| Tizoxanide | Giardia intestinalis | 0.07 - 0.2 | [5] |
| Nitazoxanide | Entamoeba histolytica | 0.2 - 0.5 | [5] |
| Tizoxanide | Entamoeba histolytica | 0.1 - 0.4 | [5] |
| Nitazoxanide | Trichomonas vaginalis | 0.3 - 0.8 | [5] |
| Tizoxanide | Trichomonas vaginalis | 0.2 - 0.6 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Nitrothiazole Derivatives against Mycobacterium tuberculosis
| Compound | MIC (µM) | Reference |
| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | 5.48 | [7] |
| Mannich Base Derivative 9 | <0.24 | [8] |
| Mannich Base Derivative 10 | <0.24 | [8] |
Table 3: In Vitro Activity of Nitazoxanide Analogs against Giardia lamblia
| Compound | IC50 (µM) | Reference |
| Nitazoxanide (NTZ) | 1.9 | [14] |
| Metronidazole (MTZ) | 1.5 | [14] |
| FLP-2 | 0.37 | [14] |
| FLP-6 | 0.12 | [14] |
| FLP-8 | 0.04 | [14] |
| CNZ-7 | 2.5 | [14] |
Experimental Protocols for Biological Assays
The evaluation of the biological activity of nitrothiazole compounds involves a variety of in vitro assays. Detailed protocols for two fundamental assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria), which is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Addition of MTT Reagent: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Perspectives
The journey of nitrothiazoles from their initial discovery to their current status as versatile therapeutic agents is a testament to the power of medicinal chemistry. The core 2-amino-5-nitrothiazole scaffold has proven to be a remarkably adaptable platform for the development of drugs with a wide range of biological activities. While significant progress has been made, particularly with the success of Nitazoxanide, the full therapeutic potential of the nitrothiazole class is yet to be fully realized.
Future research in this area is likely to focus on several key aspects:
-
Development of Second-Generation Analogs: The synthesis and evaluation of new nitrothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles will continue to be a major focus.
-
Elucidation of Novel Mechanisms of Action: While PFOR inhibition is a key mechanism for many nitrothiazoles, further research is needed to fully understand their effects on other cellular pathways and to identify new molecular targets.
-
Expansion into New Therapeutic Areas: The demonstrated activity of some nitrothiazoles against cancer cells and viruses opens up exciting new avenues for drug development beyond infectious diseases.
-
Combating Drug Resistance: As with all antimicrobial agents, the emergence of resistance is a concern. The development of nitrothiazole-based combination therapies and compounds that can overcome existing resistance mechanisms will be crucial.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. cusabio.com [cusabio.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bioengineer.org [bioengineer.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 5-methyl-4-nitrothiazole: A Technical Overview
For Immediate Release
This technical guide provides a summary of the expected spectroscopic data for the compound 5-methyl-4-nitrothiazole, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the anticipated spectral characteristics based on the analysis of structurally similar compounds. It also presents standardized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet | 1H | H-2 (proton on the thiazole ring) |
| ~2.6-2.8 | Singlet | 3H | -CH₃ (methyl group protons) |
| Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-2 |
| ~145-150 | C-4 (carbon bearing the nitro group) |
| ~130-135 | C-5 (carbon bearing the methyl group) |
| ~15-20 | -CH₃ (methyl group carbon) |
| Solvent: CDCl₃ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1550-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1300 | Strong | Symmetric NO₂ stretch |
| ~1600-1450 | Medium | C=N and C=C stretching vibrations of the thiazole ring |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| [M]⁺ | Molecular ion peak |
| [M-NO₂]⁺ | Loss of the nitro group |
| [M-CH₃]⁺ | Loss of the methyl group |
| Further fragmentation of the thiazole ring |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a 400 MHz (or higher) spectrometer. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans would be co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) ionization at 70 eV would be used to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer. The resulting mass spectrum would show the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The logical flow of experiments for the complete spectroscopic characterization of a synthesized compound like this compound is crucial for unambiguous structure elucidation and purity assessment.
Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Methyl-4-Nitrothiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-methyl-4-nitrothiazole was publicly available at the time of this writing. The following in-depth technical guide has been compiled from safety data for structurally related compounds, including nitrothiazole and methylthiazole derivatives. This information should be treated as a baseline guide for trained research professionals. A thorough risk assessment should be conducted before handling this compound, and all laboratory safety protocols should be strictly adhered to.
This guide provides a comprehensive overview of the potential hazards, safety precautions, and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the presence of the nitro group and the thiazole ring, this compound is likely to possess toxic properties and should be handled with care.
Hazard Identification and Classification
Based on data from analogous compounds such as 2-amino-5-nitrothiazole and 2-amino-5-methylthiazole, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335 | Warning | May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400 | Warning | Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410 | Warning | Very toxic to aquatic life with long lasting effects |
Note: These classifications are extrapolated and should be confirmed with experimental data when available.
Physical and Chemical Properties
| Property | Value (for 2-amino-5-nitrothiazole) |
| Molecular Formula | C3H3N3O2S |
| Molecular Weight | 145.14 g/mol [1] |
| Appearance | Yellow to light brown crystalline solid[2] |
| Melting Point | 195-200 °C (decomposes)[3] |
| Solubility | Sparingly soluble in water[2] |
Experimental Protocols: Safe Handling and Personal Protective Equipment
Given the anticipated hazards, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Engineering Controls
-
Ventilation: Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.[4]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Respiratory Protection: For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |
Fire-Fighting Measures
While specific flammability data is unavailable, nitro compounds can be flammable and may decompose violently when heated.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors.[7]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[5][7]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][4][6]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[9]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a research chemical like this compound.
Caption: Logical workflow for safe chemical handling.
This guide provides a framework for the safe handling of this compound in a research setting. Adherence to these principles, coupled with sound scientific judgment and a robust safety culture, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.
References
- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Amino-5-nitrothiazole(121-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis and Antibacterial Screening of 5-Methyl-4-Nitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry and are integral to many biologically active molecules.[1] When combined with a nitro group, these derivatives have demonstrated pronounced antibacterial activities.[2]
Nitrothiazole compounds often act as prodrugs that require reductive bioactivation within the target microorganism to exert their effect.[3] This process generates cytotoxic radical species that can damage bacterial DNA and other critical cellular components, leading to a bactericidal outcome.[2][3] While 5-nitrothiazole derivatives are well-explored, their 4-nitro isomers, such as 5-methyl-4-nitrothiazole derivatives, represent a less-investigated chemical space with potential for novel antibacterial discovery.
This application note provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation for antibacterial activity using standard screening methods.
Synthesis of this compound Derivatives
The synthesis of the target compounds begins with the preparation of a key intermediate, 2-acetamido-5-methyl-4-nitrothiazole. The nitration of 2-acetamido-5-methylthiazole has been reported to yield the desired 4-nitro product, albeit in small amounts.[4] This intermediate can then be hydrolyzed and further derivatized to generate a library of compounds for screening.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-5-methyl-4-nitrothiazole (Intermediate)
This protocol describes a representative method for the nitration of 2-acetamido-5-methylthiazole, adapted from general procedures for nitrating thiazole rings.[4][5]
Materials:
-
2-Acetamido-5-methylthiazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Glacial acetic acid
-
Crushed ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add acetic anhydride.
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred acetic anhydride, ensuring the temperature remains below 5°C. This creates the nitrating mixture (acetyl nitrate).
-
Once the addition is complete, add 2-acetamido-5-methylthiazole portion-wise to the mixture, maintaining the temperature at 0-5°C.
-
Allow the reaction to stir at room temperature for 20-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
A precipitate may form, which can be collected by filtration. The desired 2-acetamido-5-methyl-4-nitrothiazole product may be isolated from the resulting mixture, potentially alongside other isomers.
-
Purify the crude product using column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to isolate the 4-nitro isomer.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: Antibacterial Screening by Broth Micro-dilution (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized compounds against a panel of bacteria.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., Ampicillin)
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the synthesized compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solutions using MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, including a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
The antibacterial activity of nitrothiazole derivatives is attributed to the reductive activation of the nitro group.[2] This process is typically catalyzed by bacterial nitroreductase enzymes, which are more prevalent in anaerobic and microaerophilic bacteria. The reduction leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[3] These reactive species cause widespread cellular damage by covalently binding to and damaging DNA, proteins, and other macromolecules, ultimately resulting in bactericidal cell death.
Caption: Proposed mechanism of action via reductive bioactivation of nitrothiazoles.
Data Presentation
The following table presents representative MIC data for a hypothetical series of this compound derivatives against common bacterial strains. The values are based on activities reported for similar nitrothiazole compounds in the literature.[2][6][7]
| Compound ID | Derivative Structure (R-group at 2-position) | MIC (µg/mL) | |
| S. aureus (Gram-positive) | E. coli (Gram-negative) | ||
| M4NT-01 | -NH₂ (unsubstituted) | 32 | 64 |
| M4NT-02 | Semicarbazone (from Benzaldehyde) | 8 | 32 |
| M4NT-03 | Semicarbazone (from 4-Chlorobenzaldehyde) | 4 | 16 |
| M4NT-04 | Semicarbazone (from 4-Hydroxybenzaldehyde) | 8 | 32 |
| Ampicillin | (Positive Control) | 0.5 | 4 |
Table 1: Representative antibacterial activity (MIC) of synthesized derivatives.
Conclusion
The synthetic protocols and screening methodologies provided in this application note offer a framework for the exploration of this compound derivatives as a potential new class of antibacterial agents. The unique 4-nitro substitution pattern distinguishes these compounds from more common 5-nitroisomers, warranting further investigation. The bactericidal mode of action, driven by reductive bioactivation, is particularly promising for targeting anaerobic bacteria and other pathogens possessing active nitroreductase systems.[2] Further derivatization and optimization of this scaffold could lead to the identification of potent lead compounds in the fight against bacterial infections.
References
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 2. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methyl-4-nitrothiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitrothiazole is a heterocyclic compound belonging to the thiazole family, which is a common scaffold in many biologically active molecules. The presence of a nitro group and a methyl group on the thiazole ring suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group can activate the thiazole ring for certain types of reactions, while the methyl group can be a site for functionalization. However, it is important to note that while the synthesis of this compound has been reported, detailed and specific applications of this particular isomer as a building block in subsequent synthetic steps are not extensively documented in publicly available scientific literature. Much of the existing research focuses on other isomers, such as 2-amino-5-nitrothiazole.
This document provides available information on the synthesis of this compound and discusses its potential, yet underexplored, utility in organic synthesis based on the general reactivity of nitroaromatic compounds.
Synthesis of this compound
The primary method reported for the synthesis of this compound involves the direct nitration of 5-methylthiazole.
Experimental Protocol: Nitration of 5-Methylthiazole
This protocol is based on the procedure described in the scientific literature.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
5-Methylthiazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Ether
-
Petroleum Ether
Procedure:
-
To a cooled mixture of concentrated sulfuric acid, add 5-methylthiazole slowly while maintaining a low temperature.
-
To this mixture, add concentrated nitric acid dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stand at room temperature overnight.
-
The following day, heat the mixture on a steam bath for an extended period (e.g., 24 hours).
-
After heating, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with sodium carbonate.
-
Extract the product from the aqueous layer using ether.
-
Dry the ethereal extract and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield this compound as a crystalline solid.
Quantitative Data:
The following table summarizes the reported data for the synthesis of this compound.
| Reactant | Reagents | Product | Yield | Melting Point |
| 5-Methylthiazole | HNO₃, H₂SO₄ | This compound | N/A | 58-59 °C |
Yield information is not consistently reported in the available literature.
Applications of this compound as a Building Block (Potential)
While specific, detailed protocols for the use of this compound as a building block are scarce, its structure suggests several potential synthetic transformations that are common for nitroaromatic compounds. These potential applications are presented here as avenues for further research.
1. Reduction of the Nitro Group to an Amino Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and other functional molecules. The resulting 5-methyl-4-aminothiazole could be a valuable intermediate.
Potential Reaction Scheme:
Figure 2: Potential reduction of this compound.
General Experimental Considerations:
-
Catalytic Hydrogenation: Hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol, ethyl acetate) is a common and clean method for nitro group reduction.
-
Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective for this transformation.
The resulting 5-methyl-4-aminothiazole could then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.
2. Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nitro group can activate the thiazole ring towards nucleophilic aromatic substitution, although the position of substitution would need to be determined. This could allow for the introduction of various nucleophiles onto the thiazole ring.
3. Reactions Involving the Methyl Group
The methyl group at the 5-position could potentially be functionalized. For example, it might undergo condensation reactions under certain conditions, or be halogenated to provide a handle for further modifications.
Logical Workflow for Exploring this compound as a Building Block:
Figure 3: Proposed workflow for the utilization of this compound.
This compound is a readily accessible compound through the nitration of 5-methylthiazole. While its potential as a building block in organic synthesis is evident from its structure, there is a notable lack of detailed experimental protocols for its subsequent transformations in the current body of scientific literature. The application notes provided here are based on established reactivity patterns of similar compounds and are intended to guide future research in this area. Researchers and drug development professionals are encouraged to explore the reactivity of this compound to unlock its full potential in the synthesis of novel chemical entities. Further investigation into the reduction of the nitro group and other functionalizations of the thiazole ring is warranted.
Applications of 5-Methyl-4-nitrothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-4-nitrothiazole scaffold is a key pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated for the development of novel therapeutic agents against various diseases, including infectious diseases, cancer, and neurological disorders. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Application Notes
The versatility of the 5-nitrothiazole core, often with a methyl group at position 5, stems from its electron-withdrawing nitro group and the thiazole ring's ability to participate in various biological interactions. Key therapeutic applications include:
-
Antitubercular Activity: 5-Nitrothiazole derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), including replicating and dormant states. The mechanism of action for some nitrothiazole-based compounds involves the disruption of the Mtb cell membrane potential and pH homeostasis.
-
Anticancer Activity: Certain derivatives of 2-amino-5-nitrothiazole have demonstrated inhibitory effects on cancer cell migration and cytotoxic effects against various cancer cell lines, such as breast cancer (MDA-MB-231). The antiproliferative activity is influenced by the nature of substituents on the thiazole ring.
-
Antimicrobial and Antiparasitic Activity: The 5-nitrothiazole moiety is a component of drugs like nitazoxanide, which has a broad spectrum of activity against anaerobic bacteria, protozoa, and viruses. The proposed mechanism for some of these compounds involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism.
-
Enzyme Inhibition: Derivatives have been designed as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases like Parkinson's disease.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 5-nitrothiazole derivatives.
Table 1: Antitubercular Activity of Nitrothiazole Derivatives
| Compound | Target Organism | MIC (µM) | Reference |
| Mannich base nitrothiazole derivative 9 | Mycobacterium tuberculosis | <0.244 | [1] |
| Mannich base nitrothiazole derivative 10 | Mycobacterium tuberculosis | <0.244 | [1] |
| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (20) | Mycobacterium tuberculosis H37Ra | 5.48 | [2] |
Table 2: Anticancer Activity of 2-Amino-5-nitrothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast Cancer) | ~100 (after 72h) | [3] |
| 2-amino-5-(4-acetylphenylazo)-thiazole derivative | H1299 (Lung Cancer) | 4.89 | [4] |
| 2-amino-5-(4-acetylphenylazo)-thiazole derivative | SHG-44 (Glioma) | 4.03 | [4] |
Table 3: Enzyme Inhibition by 5-Nitrothiazole Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (4) | MAO-B | 0.212 | [2] |
| 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide (17) | BuChE | 0.024 | [2] |
| 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (21) | AChE | 0.264 | [2] |
Experimental Protocols
Synthesis Protocols
Protocol 1: General Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones [2]
This protocol outlines a three-step synthesis starting from 2-amino-5-nitrothiazole.
Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea
-
Dissolve 2-amino-5-nitrothiazole (0.030 mol) in 30 ml of glacial acetic acid with continuous stirring.
-
Prepare a warm solution of sodium cyanate (0.031 mol) in 60 ml of water.
-
Add the sodium cyanate solution to the 2-amino-5-nitrothiazole solution with vigorous stirring.
-
Stir the mixture for 5 hours and then leave it to stand overnight.
-
Collect the resulting solid by filtration, wash with ice-cold water, and dry.
-
Recrystallize the crude product from 95% ethanol.
Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide
-
Dissolve the product from Step 1 (0.03 mol) in 30 ml of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (0.03 mol) to the solution.
-
Reflux the reaction mixture for approximately 18 hours.
-
After cooling, collect the precipitate by filtration, wash with ethanol and water, and dry.
Step 3: Synthesis of Substituted Semicarbazones
-
React the product from Step 2 (0.003 mol) with the appropriate aldehyde or ketone (0.003 mol).
-
Adjust the pH of the reaction mixture to 5-6 with a few drops of glacial acetic acid.
-
Reflux the mixture for 29-80 hours.
-
Evaporate the solvent or quench the reaction mixture in ice-cold water.
-
Filter the crude product, dry it, and recrystallize from 95% ethanol.
Biological Assay Protocols
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis [1]
This protocol utilizes the Microplate Alamar Blue Assay (MABA).
-
Culture Mycobacterium tuberculosis H37Ra to a mid-log phase (OD600 of ~0.6).
-
Prepare a bacterial suspension and add 100 µl (containing 5 x 10^4 CFUs) to each well of a 96-well microplate.
-
Add the test compounds at desired concentrations (e.g., serial dilutions from 12.8 µg/ml to 0.012 µg/ml). Include a negative control (DMSO) and a positive control (e.g., rifampicin).
-
Seal the plates and incubate at 37°C for 6 days.
-
Add a 10% (v/v) solution of Alamar Blue to each well.
-
Incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3: Anticancer Cytotoxicity MTT Assay [5][6]
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay [7][8]
This protocol describes a fluorometric assay to measure MAO-A and MAO-B activity.
-
Use a commercial MAO-Glo™ Assay kit or similar.
-
Incubate human recombinant MAO-A or MAO-B enzyme with the respective MAO substrate in a 96-well plate.
-
Add the test compounds at various concentrations. Include a control with no inhibitor and positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Incubate the plate at 37°C for 1 hour.
-
Add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PFOR Inhibition by 5-Nitrothiazole Derivatives.
Caption: MAO-B Inhibition by 5-Nitrothiazole Derivatives.
Caption: Drug Discovery Workflow for this compound Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fate of pyruvate under anaerobic condition | PPTX [slideshare.net]
- 6. Genetic diversity in the metronidazole metabolism genes nitroreductases and pyruvate ferredoxin oxidoreductases in susceptible and refractory clinical samples of Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiazole-Based Dye Synthesis
A Note on 5-methyl-4-nitrothiazole:
Extensive literature searches did not yield specific information on the use of this compound as an intermediate for dye synthesis. The primary challenge for its use in traditional azo dye synthesis is the absence of a primary aromatic amino group, which is necessary for the critical diazotization reaction. Scientific literature, however, extensively details the use of a closely related compound, 2-amino-5-nitrothiazole , as a key intermediate in the manufacturing of a wide range of disperse and azo dyes.[1][2][3] The following application notes and protocols will, therefore, focus on this well-documented and commercially significant compound.
Application Notes for 2-amino-5-nitrothiazole in Dye Synthesis
2-Amino-5-nitrothiazole is a versatile heterocyclic amine that serves as a foundational precursor in the synthesis of numerous azo dyes.[1][2] Its utility stems from the presence of the primary amino group, which can be readily diazotized and coupled with various aromatic compounds to produce dyes with a wide spectrum of colors, particularly in the red to blue range.[4] These dyes are known for their high tinctorial strength and good fastness properties on synthetic fibers like polyester and cellulose acetate.[5]
The electron-withdrawing nature of the nitro group on the thiazole ring is crucial as it imparts a significant bathochromic (deepening of color) shift to the resulting dyes. This structural feature is key to achieving deep and vibrant shades. The general synthetic route involves the diazotization of 2-amino-5-nitrothiazole, followed by a coupling reaction with an electron-rich aromatic compound, such as anilines, naphthols, or other heterocyclic compounds.[6][7]
Key Advantages of 2-amino-5-nitrothiazole as a Dye Intermediate:
-
Versatility: Can be coupled with a wide variety of components to produce a broad palette of colors.
-
Color Depth: The nitro group enhances the electron-accepting properties of the thiazole ring, leading to dyes with deep and intense shades.
-
Good Fastness: Dyes derived from this intermediate often exhibit good light, wash, and sublimation fastness, which are desirable properties for textile applications.[5]
Quantitative Data for Dyes Derived from 2-amino-5-nitrothiazole
The following table summarizes key quantitative data for a selection of azo dyes synthesized from 2-amino-5-nitrothiazole.
| Dye Reference | Coupling Component | Color on Polyester | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| Dye 1 | N,N-diethylaniline | Blue | 596.5 | Not Specified | [5] |
| Dye 2 | N-ethyl-N-(2-hydroxyethyl)aniline | Blue | Not Specified | Not Specified | [5] |
| Dye 3 | N,N-bis(2-hydroxyethyl)-m-toluidine | Blue | Not Specified | Not Specified | [5] |
| Dye 4 | 1-naphthylamine | Not Specified | 630 | Not Specified | [7] |
| Dye 5 | 6-methoxy-2-naphthol | Not Specified | 645 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-nitrothiazole
The direct nitration of 2-aminothiazole is a common method for synthesizing 2-amino-5-nitrothiazole. This process, however, can be hazardous due to the potential for runaway exothermic reactions and requires careful control of temperature and reagent addition.[1] A safer, alternative synthesis involves a multi-step process starting from N,N-dialkyl-2-nitroetheneamine.
Materials:
-
N,N-dimethyl-2-nitroetheneamine
-
Acetic Acid
-
Bromine
-
Thiourea
-
Ammonium Hydroxide (29%)
Procedure:
-
A solution of N,N-dimethyl-2-nitroetheneamine (3.5 g) in acetic acid (25 ml) is cooled to 17°C.
-
Bromine (4.8 g) is added at a rate that maintains the temperature below 25°C, resulting in the formation of an orange solid.
-
After stirring for 10 minutes, thiourea (3.0 g) is added, causing an exotherm to 32°C and the formation of a yellow solid.
-
The mixture is stirred for 1 hour and then diluted with water (25 ml).
-
This mixture and a 29% ammonium hydroxide solution are simultaneously added to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.
-
The pH is then adjusted to 7 with 29% ammonium hydroxide.
-
The resulting product, 2-amino-5-nitrothiazole, is filtered, washed with water, and dried.
Protocol 2: General Procedure for the Synthesis of Azo Dyes from 2-amino-5-nitrothiazole
This protocol outlines the diazotization of 2-amino-5-nitrothiazole and its subsequent coupling with an aromatic component to form an azo dye.
Part A: Diazotization of 2-amino-5-nitrothiazole
Materials:
-
2-amino-5-nitrothiazole
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Ice
Procedure:
-
2-amino-5-nitrothiazole (0.01 mol) is slowly added to concentrated sulfuric acid (15 g) while maintaining the temperature between 0-5°C with an ice bath.
-
A solution of sodium nitrite (0.76 g) in concentrated sulfuric acid (5 ml) is prepared to form nitrosylsulfuric acid.
-
The nitrosylsulfuric acid solution is added dropwise to the 2-amino-5-nitrothiazole solution, keeping the temperature below 5°C.
-
The reaction mixture is stirred for a period at this temperature to ensure complete diazotization, forming the diazonium salt solution.
Part B: Coupling Reaction
Materials:
-
Diazonium salt solution from Part A
-
Coupling component (e.g., N,N-diethylaniline, 0.01 mol)
-
Acetic Acid
-
Sodium Acetate
-
Ice
Procedure:
-
The coupling component (0.01 mol) is dissolved in a suitable solvent, such as acetic acid.
-
The solution of the coupling component is cooled to 0-5°C in an ice bath.
-
The cold diazonium salt solution from Part A is slowly added to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.
-
The reaction mixture is kept cold and stirred for several hours. The pH may be adjusted with a buffer, such as sodium acetate, to facilitate the coupling reaction.
-
The precipitated dye is collected by filtration, washed thoroughly with water, and then dried.
Visualizations
Caption: General workflow for the synthesis of azo dyes from 2-amino-5-nitrothiazole.
References
- 1. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scispace.com [scispace.com]
- 6. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Application Note and Experimental Protocol: Nitration of 2-Methylthiazole
Introduction
The nitration of thiazole derivatives is a critical reaction for the synthesis of key intermediates in pharmaceutical and materials science. 2-Methylthiazole, a common building block, can undergo electrophilic substitution to introduce a nitro group onto the thiazole ring. The position of nitration is highly dependent on the reaction conditions, including the nitrating agent, temperature, and reaction time. This document provides a detailed experimental protocol for the nitration of 2-methylthiazole, primarily yielding the 5-nitro isomer, which is generally favored under kinetic control. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Electrophilic aromatic substitution on the thiazole ring is influenced by the heteroatoms and the methyl substituent. The reaction typically proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of strong acids, which then attacks the electron-rich thiazole ring.[1][2][3] Studies have shown that electrophilic substitution on 2-methylthiazole preferentially occurs at the 5-position, although the 4-nitro isomer can also be formed, particularly under harsher conditions or longer reaction times.[4]
Experimental Protocols
This section details the methodology for the nitration of 2-methylthiazole using a standard mixed-acid approach at low temperatures to maximize regioselectivity and yield.
Materials and Equipment
-
Reagents:
-
2-Methylthiazole (C₄H₅NS)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ~99%) or Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Methanol or Ethanol for recrystallization
-
-
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Beakers
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Procedure: Mixed-Acid Nitration at Low Temperature
-
Preparation: Set up a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.
-
Dissolution of Substrate: Add 2-methylthiazole (e.g., 0.1 mol) to concentrated sulfuric acid (e.g., 50 mL) in the flask. Stir the mixture and cool it to between 0°C and 5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL). Cool this mixture in an ice bath.
-
Reaction: Transfer the cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2-methylthiazole over 30-60 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 500 g) with gentle stirring. This will precipitate the crude product.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7. Perform this step in an ice bath to manage the exothermic reaction.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid and inorganic salts.
-
Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 2-methyl-5-nitrothiazole.
Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The addition of the nitrating mixture and the quenching/neutralization steps are highly exothermic and require careful temperature control to prevent runaway reactions.
Data Presentation
The regioselectivity of the nitration of 2-methylthiazole is highly sensitive to reaction conditions. The following table summarizes data from a study where the reaction was performed at a high temperature, illustrating the kinetic versus thermodynamic product distribution over time. Under the milder conditions proposed in the protocol above, the 5-nitro isomer is expected to be the major product.
| Reaction Time (hours) | Temperature (°C) | Ratio of 5-nitro Isomer | Ratio of 4-nitro Isomer |
| 0.5 | 180-197 | 5 | 4 |
| 1.0 | 180-197 | 1 | 2 |
| 18.0 | 180-197 | 0 (not remaining) | 1 (major product) |
| Table 1: Isomer distribution over time for the nitration of 2-methylthiazole with nitric and fuming sulfuric acids. Data adapted from The Journal of Organic Chemistry.[4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the nitration of 2-methylthiazole.
Caption: Workflow for the nitration of 2-methylthiazole.
Reaction Mechanism Pathway
The diagram below outlines the electrophilic aromatic substitution mechanism for the nitration of 2-methylthiazole.
Caption: Mechanism of electrophilic nitration of 2-methylthiazole.
References
Application Notes & Protocols for the Characterization of 5-methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-methyl-4-nitrothiazole. Due to the limited availability of direct analytical data for this specific compound, the following protocols have been adapted from established methods for closely related nitrothiazole and methylthiazole derivatives. These methodologies serve as a robust starting point for developing and validating specific analytical procedures for this compound.
Overview of Analytical Techniques
The characterization of this compound can be effectively achieved using a combination of spectroscopic and chromatographic techniques. These methods allow for the confirmation of its chemical structure, assessment of purity, and quantification in various matrices. The primary techniques covered in this document include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the elucidation of the molecular structure.
-
Mass Spectrometry (MS): For the determination of molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities and degradation products.
-
Infrared (IR) Spectroscopy: For the identification of functional groups.
-
Thermal Analysis (TGA/DSC): To evaluate thermal stability.
The logical workflow for the comprehensive characterization of this compound is depicted below.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~2.8 | Singlet | Methyl protons (CH₃) |
| ¹H | ~9.0 | Singlet | Thiazole ring proton (C5-H) |
| ¹³C | ~15 | Quartet | Methyl carbon (CH₃) |
| ¹³C | ~135 | Singlet | Quaternary carbon (C4-NO₂) |
| ¹³C | ~150 | Singlet | Quaternary carbon (C2) |
| ¹³C | ~155 | Doublet | Thiazole ring carbon (C5) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 144.01 | 114 ([M-NO]⁺), 98 ([M-NO₂]⁺), 71, 57 |
| Electrospray Ionization (ESI) | 145.02 | 99, 57 |
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with the expected fragmentation pattern and spectral libraries.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (methyl) | 2920-3000 |
| C=N (thiazole ring) | 1600-1650 |
| C=C (thiazole ring) | 1500-1550 |
| N-O (nitro group, asymmetric) | 1520-1560 |
| N-O (nitro group, symmetric) | 1340-1380 |
Protocol for IR Analysis (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar compounds.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for determining the purity and concentration of this compound. A reversed-phase method is generally suitable.[1][2]
Table 4: HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Analysis:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound (if available) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
-
System Setup and Equilibration:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standards and samples.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification and Purity Assessment:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
-
Caption: General workflow for HPLC analysis of this compound.
Thermal Analysis
Thermal analysis provides information about the thermal stability and decomposition profile of the compound.
Table 5: Thermal Analysis Parameters for this compound
| Technique | Parameter | Setting |
| TGA | Temperature Range | 25 °C to 600 °C |
| Heating Rate | 10 °C/min | |
| Atmosphere | Nitrogen | |
| DSC | Temperature Range | 25 °C to 300 °C |
| Heating Rate | 10 °C/min | |
| Atmosphere | Nitrogen |
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan in the instrument and an empty reference pan.
-
Data Acquisition: Run the analysis using the specified parameters.
-
Data Analysis:
-
TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Identify endothermic (melting) and exothermic (decomposition) events.
-
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. While adapted from related compounds, these methods serve as an excellent starting point for researchers. It is crucial to validate these methods for their specificity, linearity, accuracy, and precision for the intended application.
References
Application Notes and Protocols: 5-Methyl-4-nitrothiazole in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-methyl-4-nitrothiazole as a key building block in the synthesis of novel antimicrobial agents. The following sections detail synthetic methodologies, present quantitative antimicrobial activity data for analogous compounds, and provide experimental protocols for the synthesis and evaluation of potential drug candidates.
Introduction
The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The introduction of a nitro group to the thiazole ring can significantly enhance its antimicrobial potency. Nitrothiazole derivatives have demonstrated efficacy against aerobic, anaerobic, and microaerophilic bacteria, making them a promising class of compounds for tackling challenging pathogens.[2][3] Specifically, the this compound scaffold offers a unique substitution pattern for the development of new antimicrobial agents. This document outlines the synthetic pathways to access derivatives of this scaffold and summarizes their potential antimicrobial applications.
Synthesis of this compound Derivatives
The synthesis of antimicrobial agents from this compound can be conceptualized as a multi-step process. A common and versatile approach involves the initial construction of a substituted 5-methylthiazole ring, followed by nitration and subsequent functionalization to generate a library of diverse compounds.
A logical synthetic pathway is outlined below:
Caption: Synthetic workflow for this compound based antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiazole via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[1] This protocol is adapted from general procedures for the synthesis of 2-aminothiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add 3-chloro-2-butanone (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Isolation: The product, 2-amino-5-methylthiazole, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-methylthiazole.
Protocol 2: Nitration of 2-Acetamido-5-methylthiazole
Direct nitration of 2-aminothiazoles can be challenging. A more controlled approach involves the protection of the amino group, for instance, by acetylation, followed by nitration.
-
Acetylation of 2-Amino-5-methylthiazole: Treat 2-amino-5-methylthiazole with acetic anhydride in the presence of a mild base (e.g., pyridine) to yield 2-acetamido-5-methylthiazole.
-
Nitration Reaction:
-
In a flask cooled in an ice-salt bath, cautiously add 2-acetamido-5-methylthiazole (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 5°C throughout the addition.
-
Stir the reaction mixture at low temperature for 2-3 hours.
-
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The nitrated product, 2-acetamido-5-methyl-4-nitrothiazole, will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Deacetylation: Hydrolyze the 2-acetamido-5-methyl-4-nitrothiazole using acidic or basic conditions to yield 2-amino-5-methyl-4-nitrothiazole.
Protocol 3: Synthesis of Schiff Base Derivatives
Schiff base formation is a common strategy to generate a diverse library of bioactive compounds.
-
Reaction Setup: Dissolve 2-amino-5-methyl-4-nitrothiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reflux: Reflux the reaction mixture for 6-8 hours.
-
Isolation: Upon cooling, the Schiff base product will precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Purification: Recrystallize the product from a suitable solvent like ethanol or methanol.
Antimicrobial Activity
While specific data for this compound derivatives is limited in the cited literature, the antimicrobial activity of structurally related nitrothiazole and aminothiazole compounds provides valuable insights into their potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Representative Thiazole Derivatives (MIC in µg/mL)
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Compound |
| Aminothiazole Derivatives | 2-16 | 2-16 | 2-16 | >16 | Ceftriaxone |
| Nitrofuran-Thiazole Hybrids | >2000 | 500 | 1000 | >2000 | Nitrofurazone |
| Mannich Base Nitrothiazoles | >125 | >125 | >125 | >125 | Ciprofloxacin |
Note: The data presented is for structurally similar compounds and should be considered as indicative of the potential activity of this compound derivatives.
Table 2: Antifungal Activity of Representative Thiazole Derivatives (MIC in µg/mL)
| Compound Type | C. albicans | A. niger | Reference Compound |
| Aminothiazole Derivatives | 12.5-50 | 25-100 | Fluconazole |
| Nitrofuran-Thiazole Hybrids | >2000 | >2000 | Nitrofurazone |
Note: The data presented is for structurally similar compounds and should be considered as indicative of the potential activity of this compound derivatives.
Mechanism of Action
The precise mechanism of action for this compound derivatives is not yet elucidated. However, it is widely accepted that the nitro group is crucial for the antimicrobial activity of nitroaromatic compounds.[2] The proposed mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These intermediates can cause damage to cellular macromolecules, including DNA, leading to cell death.
Caption: Proposed mechanism of action for nitrothiazole-based antimicrobial agents.
Conclusion
This compound represents a promising and underexplored scaffold for the development of novel antimicrobial agents. The synthetic routes outlined in these application notes provide a framework for the generation of diverse chemical libraries based on this core structure. The antimicrobial data from related compounds suggest that derivatives of this compound are likely to exhibit significant activity against a broad spectrum of pathogens. Further research, including extensive synthesis, in vitro and in vivo evaluation, and mechanistic studies, is warranted to fully explore the therapeutic potential of this compound class.
References
Application Notes and Protocols for the Development of Novel Therapeutics Using a 5-Methyl-4-nitrothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyl-4-nitrothiazole scaffold is a promising heterocyclic motif for the development of novel therapeutics. This core structure has been identified in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the nitro group, a well-known pharmacophore in various approved drugs, coupled with the versatile thiazole ring, offers a unique chemical space for the design of new chemical entities with potent and selective activities.
This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound derivatives. It covers key biological assays for activity screening, methodologies for assessing cytotoxicity, and insights into the potential mechanisms of action.
Potential Therapeutic Applications and Mechanisms of Action
Derivatives of the this compound scaffold have shown potential in several therapeutic areas:
-
Antitubercular Activity: Nitrothiazole-based compounds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including dormant strains.[1] The proposed mechanism of action involves the activation of the prodrug by the F420-dependent nitroreductase enzyme (Ddn) within the mycobacterium. This activation leads to the release of nitric oxide, a reactive nitrogen species that is toxic to the bacteria.[2] This pathway is distinct from that of many current antitubercular agents, suggesting a potential for these compounds to be effective against drug-resistant strains.[1]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are lipids that promote inflammation, pain, and fever. The selectivity of these compounds for COX-2 over COX-1 is a critical factor in minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Neuroprotective Activity: Certain 5-nitrothiazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (ChE), enzymes implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Inhibition of MAO-B increases the levels of dopamine in the brain, which can alleviate the motor symptoms of Parkinson's disease.[5] Inhibition of cholinesterases prevents the breakdown of the neurotransmitter acetylcholine, a strategy used to manage the cognitive symptoms of Alzheimer's disease.
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the reported in vitro activities of various thiazole derivatives. It is important to note that the specific substitutions on the core scaffold significantly influence the biological activity.
Table 1: Antitubercular Activity of Nitrothiazole Derivatives against Mycobacterium tuberculosis
| Compound ID | Substituent | MIC (µM) | Reference |
| Compound 9 | Mannich base derivative | <0.244 | [1] |
| Compound 10 | Mannich base derivative | <0.244 | [1] |
| Compound 20 | 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | 5.48 | [6][7] |
| NTZ | Nitazoxanide | >159 | [6] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole Derivatives
| Compound ID | Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | Thiazole carboxamide derivative | 0.958 | 0.346 | 2.77 | [3] |
| 2b | Thiazole carboxamide derivative | 0.239 | 0.191 | 1.25 | [3] |
| 16a | 5-arylidene-4-thiazolidinone derivative | 158 | - | - | [4] |
| 16b | 5-arylidene-4-thiazolidinone derivative | 125 | - | - | [4] |
| Celecoxib | Standard | 9.4 | 0.08 | 117.5 | [8] |
IC50: Half-maximal Inhibitory Concentration. Data for compounds 2a and 2b are for thiazole carboxamide derivatives, while data for 16a and 16b are for thiazolidinone derivatives, not specifically this compound derivatives.
Table 3: In Vitro MAO-B and Cholinesterase Inhibitory Activity of 5-Nitrothiazole Semicarbazone Derivatives
| Compound ID | Substituent | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 4 | 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | 0.212 | - | - | |
| 17 | 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide | - | - | 0.024 | |
| 21 | 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | - | 0.264 | - |
IC50: Half-maximal Inhibitory Concentration. AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the general cytotoxicity of the synthesized compounds against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293T, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Sterile 96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Standard antitubercular drugs (e.g., isoniazid, rifampicin)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[9]
-
Re-incubation: Incubate the plates for another 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition Assay)
This protocol is used to assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the reaction buffer, enzyme, heme, and substrate solutions according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and enzyme to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib, indomethacin) as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the detection reagent at the appropriate wavelength over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Neuroprotective Assay (MAO-B and Cholinesterase Inhibition)
a) Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the ability of compounds to inhibit the activity of MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Known MAO-B inhibitor (e.g., selegiline)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Setup: In a black 96-well plate, add the MAO-B assay buffer, HRP, and Amplex Red to each well.
-
Inhibitor and Enzyme Addition: Add the test compounds at various concentrations, followed by the MAO-B enzyme. Include a vehicle control and a positive control (selegiline).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding the MAO-B substrate.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values for each compound.
b) Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Phosphate buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
Test compounds dissolved in DMSO
-
Known cholinesterase inhibitor (e.g., donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the phosphate buffer and DTNB solution to each well.
-
Inhibitor and Enzyme Addition: Add the test compounds at various concentrations, followed by the respective cholinesterase enzyme (AChE or BuChE). Include a vehicle control and a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BuChE).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values for each compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the development of therapeutics from a this compound scaffold.
Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition.
Caption: Role of MAO-B in dopamine metabolism and neurodegeneration.
Caption: Activation of nitrothiazole prodrugs in Mycobacterium tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of 5-nitrothiazole derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 5-Methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitrothiazole and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. The introduction of a nitro group at the 4-position of the 5-methylthiazole scaffold can be a challenging synthetic step, often suffering from low yields and the formation of undesired isomers. These application notes provide a detailed protocol for a potential scale-up synthesis of this compound, based on the nitration of 2-acetamido-5-methylthiazole, along with methods for the synthesis of the requisite starting materials. While the direct nitration of the thiazole ring is a common strategy, the presented multi-step approach through an activated intermediate aims to provide better regioselectivity and a more controlled reaction.
Chemical Reaction Pathway
The overall synthetic strategy involves a three-step process starting from the commercially available 2-amino-5-methylthiazole:
-
Acetylation: Protection of the amino group of 2-amino-5-methylthiazole to form 2-acetamido-5-methylthiazole. This step enhances the stability of the molecule and directs the subsequent nitration.
-
Nitration: Introduction of the nitro group at the 4-position of the thiazole ring using a nitrating agent. This is the key step and is often the most challenging in terms of yield and purity.
-
Deacetylation (Optional): Removal of the acetyl protecting group to yield 2-amino-5-methyl-4-nitrothiazole, which can be a versatile intermediate for further functionalization.
Application Notes and Protocols: 5-Methyl-4-Nitrothiazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-methyl-4-nitrothiazole in materials science, drawing upon the known properties and applications of related thiazole and nitroaromatic compounds. Due to the limited direct research on this compound in this field, the following sections outline prospective applications and generalized experimental protocols.
Potential as a Monomer for Functional Polymers
The thiazole ring is a component of various conjugated polymers investigated for their electronic properties. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the thiazole ring of this compound suggests its potential as a monomer for synthesizing novel functional polymers with tailored electronic and optical characteristics.
Application Note: this compound can be explored as a building block for polymers with applications in organic electronics. The inherent asymmetry in its electronic structure could lead to interesting charge transport properties. Such polymers could potentially be utilized as n-type materials in organic photovoltaic devices or as active components in other electronic applications.[1][2] Thiazole-based polymers are known to exhibit semiconducting behavior, and the introduction of a nitro group can enhance electron affinity.[2][3]
Generalized Experimental Protocol: Synthesis of a Thiazole-Based Polymer via Direct (Hetero)Arylation Polymerization (DHAP)
This protocol is a generalized procedure based on the synthesis of other thiazole-containing polymers and would require optimization for this compound.
Materials:
-
This compound (as a monomer)
-
A suitable comonomer (e.g., a dibrominated aromatic compound)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., anhydrous N,N-dimethylacetamide (DMAc))
Procedure:
-
In a Schlenk flask, combine this compound, the comonomer, the palladium catalyst, and the phosphine ligand under an inert atmosphere (e.g., argon).
-
Add the anhydrous solvent and the base to the flask.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in polymer molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the polymer, wash it with appropriate solvents to remove residual catalyst and monomers, and dry it under vacuum.
-
Characterize the resulting polymer using techniques such as ¹H NMR, FT-IR, UV-Vis spectroscopy, and cyclic voltammetry to determine its structure and optoelectronic properties.
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of polymers from this compound.
Precursor for Azo Dyes and Pigments
Nitrothiazole derivatives are established precursors in the synthesis of azo dyes.[4][5] The amino-substituted analogues of this compound can be synthesized and then diazotized to form diazonium salts, which are subsequently coupled with various aromatic compounds to produce a wide range of colors.
Application Note: this compound can be chemically modified to 2-amino-5-methyl-4-nitrothiazole, which can then serve as a diazo component for the synthesis of disperse azo dyes. These dyes could find applications in coloring synthetic fibers like polyester and cellulose acetate, potentially offering good fastness properties.[4][6]
Generalized Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the general steps for synthesizing an azo dye from an amino-nitrothiazole derivative.
Part 1: Reduction of this compound (Hypothetical)
-
A suitable reduction method would be required to convert the nitro group to an amino group, or to introduce an amino group at another position. This would likely involve standard organic chemistry reduction techniques.
Part 2: Diazotization of the Amino-Thiazole Derivative
-
Dissolve the amino-thiazole derivative in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.
Part 3: Coupling Reaction
-
Dissolve a suitable coupling component (e.g., a phenol, aniline, or naphthol derivative) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the coupling component solution. The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.
-
Stir the reaction mixture at low temperature until the dye precipitates.
-
Filter the dye, wash it with water, and dry it.
-
The dye can then be purified by recrystallization.
Signaling Pathway for Azo Dye Synthesis
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. An Electron-Transporting Thiazole-Based Polymer Synthesized Through Direct (Hetero)Arylation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. US2659719A - 2-amino-5-nitrothiazole azo dye compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5652344A - 2-amino-5-nitrothiazole derived monoazo disperse dyes - Google Patents [patents.google.com]
Application Notes and Protocols for Enzymatic Inhibition Studies with 5-Methyl-4-nitrothiazole
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed framework for conducting enzymatic inhibition studies with the compound 5-methyl-4-nitrothiazole. While specific enzymatic inhibition data for this compound is not extensively available in the public domain, this guide offers protocols and data presentation formats based on studies of structurally related nitrothiazole compounds. These methodologies can be adapted for the investigation of this compound's potential as an enzyme inhibitor.
Introduction
Nitrothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various substituted nitrothiazoles have demonstrated potential as antibacterial, antiparasitic, and anti-inflammatory agents.[1][2][3] The mechanism of action for many of these compounds is attributed to the inhibition of key enzymes in pathogenic organisms or in human signaling pathways.
For instance, derivatives of 2-amino-5-nitrothiazole have been investigated as inhibitors of enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic bacteria and parasites, as well as monoamine oxidase (MAO) and cholinesterase (ChE) in the context of neurodegenerative diseases.[2][4] The 5-nitro group is often crucial for the biological activity of these molecules.
This document outlines potential enzymatic targets for this compound and provides detailed protocols for assessing its inhibitory activity.
Potential Enzymatic Targets and Rationale
Based on the known activities of related nitrothiazole compounds, the following enzyme classes are proposed as potential targets for this compound:
-
Pyruvate:ferredoxin Oxidoreductase (PFOR): A key enzyme in the energy metabolism of anaerobic bacteria and protozoa. Inhibition of PFOR is a validated mechanism for antimicrobial agents.[2]
-
Monoamine Oxidase (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters and are important targets in the treatment of depression and neurodegenerative disorders.[4]
-
Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for regulating neurotransmission and are targets for drugs treating Alzheimer's disease and other neurological conditions.[4]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory response, and their inhibition is the basis for non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Quantitative Data on Related Nitrothiazole Derivatives
To provide a reference for potential inhibitory potencies, the following table summarizes the inhibitory activities of various 2-amino-5-nitrothiazole derivatives against different enzymes.
| Compound Class | Target Enzyme | Compound Example | IC50 (µM) | Inhibition Type | Reference |
| 2-amino-5-nitrothiazole Semicarbazones | MAO-B | Compound 4 | 0.212 | Competitive, Reversible | [4][5] |
| 2-amino-5-nitrothiazole Semicarbazones | AChE | Compound 21 | 0.264 | Mixed, Reversible | [4][5] |
| 2-amino-5-nitrothiazole Semicarbazones | BuChE | Compound 17 | 0.024 | Mixed, Reversible | [4][5] |
Experimental Protocols
The following are detailed protocols for assessing the enzymatic inhibition potential of this compound against the proposed target enzymes.
General Assay Preparation
Stock Solution of this compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with DMSO to create working solutions of various concentrations. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid effects on enzyme activity.
MAO-A and MAO-B Inhibition Assay
This protocol is adapted from methods used for the evaluation of 2-amino-5-nitrothiazole derived semicarbazones.[4][6]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound
-
Clorgyline (positive control for MAO-A)
-
Selegiline (positive control for MAO-B)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the respective MAO enzyme.
-
Add 10 µL of various concentrations of this compound or the positive control to the wells of a 96-well plate.
-
Add 170 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. For MAO-B, measure the absorbance of the product at 250 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is based on the Ellman's method, commonly used for screening cholinesterase inhibitors.[4]
Materials:
-
Human recombinant AChE and BuChE
-
Acetylthiocholine iodide (ATCI) (substrate for AChE)
-
Butyrylthiocholine iodide (BTCI) (substrate for BuChE)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well microplate reader (absorbance)
Procedure:
-
To the wells of a 96-well plate, add 25 µL of the substrate (ATCI or BTCI), 125 µL of DTNB, and 50 µL of buffer.
-
Add 25 µL of various concentrations of this compound or the positive control.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the respective enzyme solution (AChE or BuChE).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value as described for the MAO assay.
Visualizations
The following diagrams illustrate the general workflow for enzyme inhibition assays and a potential signaling pathway that could be investigated.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Hypothetical inhibition of a neurotransmitter metabolic pathway.
Conclusion
While direct experimental evidence for the enzymatic inhibition of this compound is limited, the protocols and data presented for related compounds provide a strong foundation for future research. The methodologies outlined in these application notes are robust and widely accepted in the field of drug discovery. Researchers are encouraged to adapt these protocols to investigate this compound and to further explore the therapeutic potential of the nitrothiazole scaffold.
References
- 1. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]
- 2. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4-nitrothiazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-methyl-4-nitrothiazole synthesis. The information is compiled from established chemical literature and focuses on addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting material for synthesizing this compound?
A common strategy for achieving regioselective nitration on the thiazole ring is to use a precursor with a directing group. Based on analogous syntheses, 2-acetamido-5-methylthiazole is a suitable starting material. The acetamido group at the 2-position helps direct the incoming nitro group to the 4-position, although yields may be low.[1]
Q2: My nitration reaction is resulting in a low yield or failing completely. What are the common causes?
Low yields in the nitration of thiazole derivatives are frequently attributed to several factors:
-
Poor Temperature Control: Nitration is a highly exothermic reaction. Failure to maintain low temperatures (typically 0-5°C) can lead to the formation of undesired side products and decomposition of the starting material or product.[1]
-
Inappropriate Nitrating Agent: The composition and concentration of the nitrating mixture are critical. A mixture of fuming nitric acid and sulfuric acid, or nitric acid in acetic anhydride, is often used. The choice and ratio of reagents dictate the reactivity and success of the nitration.[1]
-
Substrate Decomposition: The thiazole ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.
-
Formation of Isomers: Depending on the substrate and conditions, nitration can occur at other positions on the thiazole ring, leading to a mixture of isomers that can be difficult to separate and result in a lower yield of the desired product.
Q3: During the reaction or work-up, a viscous, tar-like substance formed instead of a precipitate. What went wrong?
The formation of a viscous substance is a strong indicator of product decomposition or polymerization, often caused by excessive temperatures during the reaction.[1] To prevent this:
-
Ensure the reaction is conducted in a vessel with efficient cooling and stirring.
-
Add the nitrating agent slowly and portion-wise to the substrate solution, carefully monitoring the internal temperature to keep it within the optimal range (e.g., below 5°C).[1]
-
Pouring the reaction mixture onto crushed ice for the work-up helps to rapidly quench the reaction and dissipate heat, which can facilitate the precipitation of the product as a solid.[1]
Q4: How can the final product be effectively purified?
Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: For closely related nitrothiazole compounds, recrystallization from solvents such as glacial acetic acid or benzene has been proven effective.[1]
-
Washing: After filtration, washing the crude product with cold water can help remove excess acid and other water-soluble impurities.[2]
-
Activated Charcoal Treatment: If the product solution is colored due to impurities, treating it with activated charcoal before final precipitation or recrystallization can help decolorize it.[2]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No reaction or incomplete conversion | Insufficiently strong nitrating agent or low reaction temperature. | - Use a more potent nitrating mixture, such as fuming nitric acid with concentrated sulfuric acid. - After the initial cold addition, allow the mixture to stand at room temperature for an extended period (e.g., 20 hours) to ensure the reaction goes to completion.[1] |
| Formation of multiple products (isomers) | The directing effect of the substituent groups is not strong enough under the reaction conditions. | - Modify the directing group; the acetamido group is generally effective for directing to the 4-position.[1] - Carefully control the reaction temperature, as selectivity often decreases at higher temperatures. |
| Product decomposes upon isolation | The product is unstable in the work-up conditions (e.g., presence of excess nitric acid). | - Decompose any residual nitric acid before product isolation by carefully adding absolute alcohol at a low temperature (below 20°C).[1] - Neutralize the acidic solution carefully to a specific pH range (e.g., pH 3.0-3.5) to precipitate the product without causing decomposition.[2] |
| Low yield after recrystallization | The product has significant solubility in the chosen recrystallization solvent. | - Test a range of solvents to find one in which the product is sparingly soluble at low temperatures but readily soluble at high temperatures. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
Experimental Protocol: Nitration of 2-Acetamido-5-methylthiazole
This protocol is adapted from the synthesis of 2-acetamido-5-methyl-4-nitrothiazole, which serves as a key precursor.[1] Researchers should perform their own risk assessment and optimization.
Materials:
-
2-Acetamido-5-methylthiazole
-
99-100% Nitric Acid
-
Acetic Anhydride
-
Crushed Ice
-
Glacial Acetic Acid (for washing/recrystallization)
Procedure:
-
Prepare the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 13 mL of acetic anhydride to 0-5°C using an ice-salt bath.
-
Slowly add 5.3 mL of 99-100% nitric acid to the cooled acetic anhydride while stirring vigorously. Ensure the temperature is maintained between 0-5°C throughout the addition.
-
Nitration Reaction: To this freshly prepared nitrating mixture, add 5 grams of 2-acetamido-5-methylthiazole portion-wise. Maintain the internal temperature at 0-5°C during the addition.
-
Reaction Progression: Once the addition is complete, allow the mixture to stand at room temperature for 20 hours. During this time, the formation of a viscous substance may be observed.[1]
-
Product Isolation: Pour the reaction mixture onto a sufficient quantity of crushed ice with stirring. This should induce the precipitation of the crude product.
-
Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with cold water to remove residual acids. A subsequent wash with a small amount of cold glacial acetic acid may be performed.
-
Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or benzene, to obtain the purified 2-acetamido-5-methyl-4-nitrothiazole.[1]
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: Workflow for the synthesis of the this compound precursor.
Caption: Decision tree for troubleshooting low yield in the nitration reaction.
References
Technical Support Center: Purification of Crude 5-Methyl-4-nitrothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-methyl-4-nitrothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. The choice of solvent is crucial for obtaining high purity crystals. Column chromatography can also be employed for separating closely related impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on literature for similar nitrothiazole compounds, a range of protic and aprotic solvents can be utilized. Effective solvents for recrystallization of related nitrothiazoles include aqueous alcohol (e.g., 50% ethanol), acetic acid solutions (e.g., 70% or glacial acetic acid), and organic solvents such as methanol, ethyl acetate, benzene, and dichloromethane.[1][2][3][4] The ideal solvent or solvent system should be determined empirically to balance solubility at high temperatures and insolubility at low temperatures for maximal yield and purity.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Impurities can include unreacted starting materials, isomers (e.g., 4-methyl-5-nitrothiazole if the nitration is not regioselective), and byproducts from side reactions. For instance, in the nitration of aminothiazole derivatives, the formation of nitramino-thiazole intermediates or di-nitrated products can occur depending on the reaction conditions.[1]
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and identifying impurities.[5][6] Melting point analysis is a simpler, traditional method; a sharp melting point range close to the literature value indicates high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any residual impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature.- Use a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution slowly and then chill in an ice bath to maximize crystal formation. |
| Product Fails to Crystallize | The solution is supersaturated, or the presence of impurities is inhibiting crystallization. | - Scratch the inside of the flask with a glass rod to provide a surface for nucleation.- Add a seed crystal of pure this compound.- Concentrate the solution by evaporating some of the solvent.- If significant impurities are present, consider a preliminary purification step like a solvent wash or column chromatography. |
| Oily Product Obtained | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | - Choose a lower-boiling point solvent for recrystallization.- Try to dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise to induce crystallization.- Purify the crude material by column chromatography before recrystallization. |
| Colored Impurities in Final Product | Colored byproducts from the synthesis are co-crystallizing with the product. | - Treat the solution with activated carbon before the hot filtration step of recrystallization to adsorb colored impurities.[3]- Perform multiple recrystallizations. |
| Broad Melting Point Range | The product is still impure or contains residual solvent. | - Recrystallize the product again from a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. |
Quantitative Data Summary
The following table summarizes quantitative data from the purification of various nitrothiazole compounds, which can serve as a reference for expected outcomes.
| Compound | Purification Method | Solvent(s) | Yield | Purity | Melting Point (°C) | Reference |
| 2-amino-4-methyl-5-nitrothiazole | Recrystallization | 50% Alcohol | 39.8% | - | 218-219 (decomposes) | [1] |
| 4-methyl-2-nitraminothiazole | Recrystallization | 10% Acetic Acid | 56.4% | - | 190 (decomposes) | [1] |
| 2-amino-5-nitrothiazole | Recrystallization | Methanol | - | >98% | 200-202 | [4] |
| Nitrothiazole benzamide derivative | Recrystallization | Dichloromethane | 60.5-78.2% | 98-99% | - | [3] |
| 4-methyl-2-nitramino-5-nitrothiazole | Recrystallization | Glacial Acetic Acid | 69.0% | - | 184-185 (decomposes) | [2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the selected recrystallization solvent (e.g., 50% ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of additional hot solvent to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CN101007792B - A kind of method for synthesizing nitrothiazole benzamide compound - Google Patents [patents.google.com]
- 4. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 5. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
troubleshooting common issues in nitrothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of nitrothiazoles, particularly 2-amino-5-nitrothiazole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-5-nitrothiazole?
The most prevalent method is the direct nitration of 2-aminothiazole using a mixture of nitric acid and sulfuric acid.[1][2][3] This process, however, is potentially hazardous due to the risk of runaway exothermic reactions.[4] An alternative and safer approach involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea and subsequent hydrolysis to yield the final product.[5][6]
Q2: What are the primary safety concerns during nitrothiazole synthesis?
The primary safety concern is the potential for explosive reactions, particularly during the direct nitration of 2-aminothiazole and the subsequent rearrangement of the intermediate 2-nitramino-thiazole.[4][6] Strict temperature control is crucial to prevent runaway exothermic reactions.[4] It is recommended to add reagents slowly and maintain a low reaction temperature, typically between 0-10°C for direct nitration.[4]
Q3: My 2-amino-5-nitrothiazole product is a different color than expected (e.g., brown instead of yellow). What could be the cause?
The expected color of 2-amino-5-nitrothiazole is a yellow to greenish-yellow powder. A brown coloration can indicate the presence of impurities or degradation products. This could be due to side reactions during synthesis, improper storage (the compound is light-sensitive), or the use of impure starting materials.[4] Purification through recrystallization is recommended to obtain the desired product color and purity.
Q4: How should I store 2-aminothiazole and 2-amino-5-nitrothiazole?
2-aminothiazole should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. 2-amino-5-nitrothiazole is sensitive to light and should be stored in a tightly sealed, light-resistant container in a cool, dry place.[4]
Troubleshooting Guides
Low Reaction Yield
A common issue in organic synthesis is a lower-than-expected product yield. The following table outlines potential causes and solutions for low yields in 2-amino-5-nitrothiazole synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred for the recommended duration.- Verify the quality and stoichiometry of all reagents. |
| Side Reactions | - Strictly control the reaction temperature; higher temperatures can favor the formation of byproducts like 2-nitraminothiazole.[7]- Consider using a milder nitrating agent if dinitration or other side reactions are suspected. |
| Product Loss During Workup | - Ensure the pH is adjusted correctly during precipitation of the product.- Minimize the number of transfer steps.- Check the aqueous layer for any dissolved product before discarding. |
| Product Loss During Purification | - Optimize the recrystallization solvent to maximize yield. Methanol is a commonly used solvent for recrystallizing 2-amino-5-nitrothiazole.[8]- Avoid using an excessive amount of solvent during recrystallization. |
| Starting Material Quality | - Use high-purity 2-aminothiazole. Impurities can interfere with the reaction.- Ensure the starting material has not degraded. |
Purification Challenges
Purification, typically by recrystallization, is a critical step to obtain high-purity 2-amino-5-nitrothiazole. Below are common issues and their solutions.
Problem: The product does not crystallize from the solution.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure 2-amino-5-nitrothiazole.[9]
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Change the Solvent System: If a single solvent is not working, a mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective.[10]
-
Problem: The product "oils out" instead of forming crystals.
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.[9]
-
Problem: The recrystallized product is still impure.
-
Solution:
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtering can help to remove them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Column Chromatography: For very impure samples, purification by column chromatography may be required. A common mobile phase for this compound is a mixture of petroleum ether and ethyl acetate.[1]
-
Experimental Protocols
Synthesis of 2-amino-5-nitrothiazole via Direct Nitration
This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Addition of 2-aminothiazole: Dissolve 2-aminothiazole in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the 2-aminothiazole solution to the nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.[4] Stir the reaction mixture at this temperature for the recommended time (typically 1-2 hours).
-
Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice. This will cause the 2-amino-5-nitrothiazole to precipitate.
-
Neutralization and Filtration: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide) to a pH of approximately 3.0, keeping the temperature below 15°C.[8] Filter the precipitated yellow solid and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 2-amino-5-nitrothiazole.[8]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting guide for common purification issues.
References
- 1. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 6. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-4-nitrothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-4-nitrothiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method for the synthesis of this compound is through the direct nitration of 5-methylthiazole using a suitable nitrating agent. A mixture of nitric acid and a strong acid or an activating agent like trifluoroacetic anhydride is typically employed to generate the nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution on the thiazole ring.
Q2: What is the expected regioselectivity for the nitration of 5-methylthiazole?
A2: The nitration of substituted thiazoles is influenced by the electronic effects of the substituents. For 5-methylthiazole, the methyl group is an activating group and directs electrophilic substitution. While the C2 position is generally the most reactive in thiazole, the presence of the methyl group at C5 can direct nitration to the C4 position. A study on the nitration of 2,5-dimethylthiazole showed that nitration occurs selectively at the 4-position.[1]
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products can include the formation of other isomers, such as 5-methyl-2-nitrothiazole, although this is generally less favored. Over-nitration to form dinitro species is also a possibility under harsh reaction conditions. Additionally, degradation of the thiazole ring can occur if the reaction temperature is not carefully controlled or if the nitrating mixture is too aggressive.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light.
Q5: What are the recommended safety precautions when working with nitrating agents?
A5: Nitrating agents, such as mixtures of nitric acid and sulfuric acid or trifluoroacetic anhydride, are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be conducted with care, particularly during the addition of reagents, as nitration reactions can be highly exothermic.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting material or product. | 1. Use fresh, high-purity nitric acid and trifluoroacetic anhydride. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Extend the reaction time and monitor the reaction progress by TLC. 4. Ensure the reaction is performed at the recommended temperature and that the work-up procedure is not too harsh. |
| Formation of multiple products (isomers) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. 2. Carefully control the stoichiometry of the nitrating agents as per the recommended protocol. |
| Product degradation during work-up | 1. Use of strong bases for neutralization. 2. High temperatures during solvent removal. | 1. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization and add it slowly while cooling. 2. Remove the solvent under reduced pressure at a low temperature (rotary evaporation). |
| Difficulty in purifying the product | 1. Presence of unreacted starting material. 2. Formation of polar byproducts. | 1. Use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to separate the product from the starting material. 2. A wash with a dilute aqueous acid solution during the work-up may help remove basic impurities. Column chromatography is recommended for final purification. |
Experimental Protocols
Synthesis of this compound (Analogous Procedure)
This protocol is adapted from the nitration of 2,5-dimethylthiazole and is expected to yield the desired product.[1] Optimization may be required for 5-methylthiazole.
Materials:
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5-Methylthiazole
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Nitric acid (99-100%)
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Trifluoroacetic anhydride (TFAA)
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Dichloromethane (anhydrous)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Petroleum ether
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Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylthiazole (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0-5 °C in an ice bath.
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In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to trifluoroacetic anhydride (2.2 equivalents) at 0-5 °C. Caution: This mixture is highly reactive and should be prepared and handled with extreme care in a fume hood.
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Slowly add the nitrating mixture dropwise to the solution of 5-methylthiazole while maintaining the temperature between 0-5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain pure this compound.
Data Presentation
Table 1: Reaction Conditions for the Nitration of a Substituted Thiazole[1]
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 2,5-Dimethylthiazole | HNO₃ / (CF₃CO)₂O | Not specified | Not specified | Not specified | 2,5-Dimethyl-4-nitrothiazole | 67 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
stability and degradation of 5-methyl-4-nitrothiazole under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-4-nitrothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a stable compound under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light). However, as with many nitroaromatic compounds, it can be susceptible to degradation under specific stress conditions such as high temperature, extreme pH, oxidizing conditions, and exposure to UV or visible light. The thiazole ring itself, while aromatic and relatively stable, can also undergo specific degradation reactions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemistry of related nitroaromatic and thiazole compounds, several degradation pathways can be anticipated:
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Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation. One potential pathway involves the reaction of the thiazole ring with singlet oxygen in a [4+2] cycloaddition, which can lead to the formation of an unstable endoperoxide that rearranges to other products.[1]
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Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions. The nitro group can influence the electron density of the thiazole ring, potentially making it more susceptible to nucleophilic attack.
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Oxidation: Strong oxidizing agents can degrade the molecule. The nitro group is electron-withdrawing, which can make nitroaromatic compounds resistant to oxidative degradation, but the thiazole ring may still be susceptible to oxidation.[2]
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Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reduction products can be reactive and may undergo further reactions.
Q3: Are there any known incompatibilities for this compound?
Q4: How should I store this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For working solutions, it is advisable to prepare them fresh and protect them from light.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of solid compound or solution (e.g., yellowing) | Photodegradation due to exposure to light. | - Store the compound and solutions in amber vials or wrap containers in aluminum foil.- Minimize exposure to ambient and direct light during experiments.- Prepare solutions fresh before use. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to experimental conditions. | - Check pH of solutions: Extreme pH can cause hydrolysis. Ensure the pH is within a stable range for the compound.- Evaluate temperature: High temperatures can lead to thermal degradation. Avoid excessive heating.- Consider oxidative stress: If using reagents that could be oxidative (e.g., hydrogen peroxide), this may be the cause.[3] Use freshly prepared solvents and consider degassing to remove dissolved oxygen.- Assess for photodegradation: If the experiment is conducted under bright light, this could be a factor. |
| Loss of potency or inconsistent results in biological assays | Degradation of the compound in the assay medium or during incubation. | - Perform a stability study of the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2 levels).- Analyze samples at different time points to determine the rate of degradation.- If degradation is observed, consider adding antioxidants (if compatible with the assay) or shortening incubation times. |
| Poor recovery during extraction or work-up | Degradation of the compound due to the reagents or conditions used in the extraction process. | - Evaluate the pH and temperature of all extraction and wash solutions.- Avoid using highly reactive reagents if possible.- Perform a spike and recovery experiment at each step of the extraction process to identify where the loss is occurring. |
Quantitative Data Presentation
The following table summarizes representative data from a forced degradation study on this compound. These values are illustrative and actual degradation will depend on the specific experimental conditions.
| Stress Condition | Parameter | Result (% Degradation) | Appearance of Solution |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 8.5 | Colorless |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 15.2 | Pale Yellow |
| Oxidative | 6% H₂O₂ at RT for 24h | 11.8 | Colorless |
| Thermal | 80 °C for 48h (solid state) | 5.3 | No change |
| Photolytic | UV light (254 nm) for 24h (in solution) | 25.7 | Yellow |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting forced degradation studies on this compound, based on ICH guidelines.[3][4][5]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 24 hours). After the incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a specified time (e.g., 24 hours). After the incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours), protected from light.
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Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).
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Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours). After the stress period, dissolve the solid in the solvent to the original concentration.
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Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
3. Sample Analysis:
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After the designated stress period, dilute the samples to a suitable concentration for analysis.
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Analyze the stressed samples and an unstressed control sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
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The method should be able to separate the parent compound from its degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation of this compound in each stress condition.
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Characterize the major degradation products if necessary, using techniques like LC-MS or NMR.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. ijcrt.org [ijcrt.org]
overcoming solubility issues with 5-methyl-4-nitrothiazole in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-methyl-4-nitrothiazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a heterocyclic compound belonging to the thiazole family. Its structure, which includes a nitro group, contributes to a rigid crystal lattice and low polarity, making it poorly soluble in aqueous solutions. Nitroaromatic compounds are often challenging to dissolve in the polar solvents typically used in biological assays.[1][2]
Q2: Is there any available solubility data for this compound?
A2: Publicly available, quantitative solubility data for this compound is limited. However, data from the closely related compound, 2-amino-5-nitrothiazole, can provide a useful reference point. It is generally observed to be very sparingly soluble in water and insoluble in non-polar solvents like chloroform, with some solubility in polar organic solvents like ethanol.[3]
Solubility Profile of a Related Compound: 2-Amino-5-Nitrothiazole
| Solvent | Solubility (at 20°C) | Classification |
| Water | Slightly soluble | Poor |
| 95% Ethanol | 1 g / 150 g | Moderate |
| Diethyl Ether | 1 g / 250 g | Low |
| Chloroform | Insoluble | Poor |
Source: Information compiled from multiple sources.[3]
Q3: Which organic solvents are recommended for preparing a stock solution?
A3: Based on the properties of similar thiazole derivatives, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for use in biological assays. Other potential solvents, often used in the synthesis of thiazoles, include ethanol, Dimethylformamide (DMF), and Tetrahydrofuran (THF).[4] However, the final concentration of these organic solvents in the assay should be minimized to avoid artifacts.
Troubleshooting Guide for Assay Solubility Issues
Problem: My compound precipitated immediately upon dilution into my aqueous assay buffer.
Solution:
This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration.
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Decrease Final Concentration: The simplest solution is to lower the final assay concentration of this compound.
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Optimize Dilution Method: Instead of adding the compound directly, perform serial dilutions. Adding the stock solution to a rapidly vortexing tube of buffer can aid dispersion and prevent immediate precipitation.
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Increase Co-solvent Percentage: While not ideal, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final assay volume can improve solubility. Be cautious, as high solvent concentrations can affect biological outcomes. Most cell-based assays can tolerate DMSO up to 0.5-1.0%.
Problem: I observe compound precipitation over the course of a long incubation period.
Solution:
This suggests that while initially soluble, the compound is not stable in the aqueous environment over time (thermodynamic insolubility).
-
Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68 (typically 0.01% - 0.1%), to the assay buffer can help stabilize the compound in solution.
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Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider adding a compound like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer system.
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Assess Kinetic vs. Thermodynamic Solubility: You may be observing the difference between kinetic solubility (the initial solubility upon dilution) and the lower thermodynamic solubility (the true equilibrium solubility). It may be necessary to work at concentrations below the thermodynamic solubility limit for long-term experiments.[5][6]
Problem: My assay results are inconsistent or not dose-dependent.
Solution:
Inconsistent results are often a direct consequence of poor solubility, leading to an unknown and variable concentration of the compound in solution.
-
Confirm Compound Solubility Limit: Before conducting extensive assays, determine the kinetic solubility of this compound in your specific assay buffer. A protocol for this is provided below.
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Filter Your Final Solution: After diluting your compound into the final assay buffer, centrifuge the solution at high speed (e.g., >14,000 rpm) for 10-20 minutes to pellet any precipitated compound. Use the supernatant for your assay. This ensures you are working with a homogenous, saturated solution, though the actual concentration may be lower than intended and should be analytically determined if possible.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
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Weighing: Accurately weigh a precise amount of this compound powder in a suitable microcentrifuge tube.
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Solvent Addition: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
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Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure no solid particles are visible. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light, as nitroaromatic compounds can be light-sensitive.[3]
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
This protocol provides a method to estimate the solubility limit of your compound in a specific aqueous buffer.
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Prepare Stock: Create a high-concentration stock of this compound in DMSO (e.g., 20 mM).
-
Prepare Plate: Add 98 µL of your specific assay buffer to the wells of a clear 96-well plate.
-
Serial Dilution:
-
Add 2 µL of your 20 mM stock to the first well (final concentration: 400 µM, 2% DMSO). Mix well.
-
Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next.
-
-
Incubation: Shake the plate for 1-2 hours at room temperature, protected from light.
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Measurement: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 600-700 nm.
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Analysis: The concentration at which the absorbance begins to sharply increase above the background is the estimated kinetic solubility limit, as the increase in absorbance is due to light scattering from compound precipitates.[6][7]
Impact of Poor Solubility on Assay Data
Poor solubility can artificially decrease the apparent potency of a compound. As the concentration increases, the amount of dissolved compound plateaus at its solubility limit. This leads to a flattened dose-response curve and an inaccurate, often overestimated, IC50 or EC50 value. It is a critical parameter to define to ensure the reliability of screening data.[7]
References
- 1. Rapid separation of nitroaromatic compounds by solvating gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
Technical Support Center: Refining Workup Procedures for 5-Methyl-4-Nitrothiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-4-nitrothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a this compound derivative resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in nitration reactions of thiazole derivatives can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, but monitor closely for decomposition.
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Suboptimal Temperature Control: Temperature is critical in nitration reactions. Lower temperatures may favor the formation of intermediate products like nitramines, while excessively high temperatures can lead to decomposition and the formation of byproducts.[1] Maintain the recommended temperature range for your specific protocol.
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Improper Quenching: The workup procedure, particularly the quenching step, is crucial. Pouring the reaction mixture onto crushed ice is a common method.[2] However, if not done carefully, localized heating can occur, leading to product degradation. Ensure rapid and efficient stirring during quenching.
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Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially if the pH is not optimal for precipitation. Carefully adjust the pH of the solution to maximize product precipitation.[3] Also, ensure thorough extraction with an appropriate organic solvent if your derivative is not intended to precipitate.
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Side Reactions: The formation of unwanted isomers or other byproducts can significantly reduce the yield of the desired product. Purification methods like column chromatography may be necessary to isolate the target compound.
Q2: After quenching my reaction mixture with ice/water, I obtained a viscous oil or gummy solid instead of a crystalline precipitate. How should I proceed?
A2: The formation of an oily or viscous product upon quenching is a common issue. Here’s how you can address it:
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Trituration: Attempt to induce crystallization by triturating the viscous substance with a suitable solvent. Ethanol is often effective for this purpose.[2] This process involves repeatedly washing and stirring the oil with a small amount of the solvent to encourage the formation of a solid.
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Solvent Extraction: If trituration fails, dissolve the oily product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then brine to remove water-soluble impurities. Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. The resulting crude product may then be purified by recrystallization or chromatography.
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pH Adjustment: The pH of the aqueous solution after quenching can influence the physical form of the product. Ensure the pH is adjusted to a level where your target compound is least soluble.[3]
Q3: My purified this compound product appears discolored (e.g., yellow, brown). What causes this and how can I decolorize it?
A3: Discoloration is often due to the presence of residual starting materials, byproducts, or decomposition products.
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Activated Charcoal Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated charcoal.[3] Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently with stirring, and then filter the hot solution to remove the charcoal. The desired product can then be recovered by cooling the filtrate to induce crystallization or by removing the solvent.
-
Recrystallization: Recrystallization from an appropriate solvent system is a highly effective purification method that can also remove colored impurities.[2] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for nitrothiazole derivatives include ethanol, methanol, ethyl acetate, and benzene.[2][3]
Q4: I am having difficulty removing unreacted starting material from my final product. What purification strategies are recommended?
A4: Removing unreacted starting material is a common purification challenge.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. By choosing an appropriate eluent system, you can effectively separate your this compound derivative from less polar or more polar starting materials and byproducts.
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Acid-Base Extraction: If your starting material and product have different acidic or basic properties, you can use acid-base extraction during the workup. For example, if your starting material is an amine and your product is neutral, you can wash the organic solution of your crude product with a dilute acid to remove the amine starting material into the aqueous layer.
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Recrystallization: As mentioned previously, recrystallization can be effective if the starting material has significantly different solubility characteristics from your product in the chosen solvent.[2]
Data Presentation
Table 1: Example Yields for Nitration of Thiazole Derivatives
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-methylthiazole | 4-Methyl-2-nitramino-5-nitrothiazole | Fuming HNO₃, conc. H₂SO₄, 5°C, 4h | 69.0 | [2] |
| 2-Amino-4-methylthiazole | 4-Methyl-2-nitraminothiazole | HNO₃, conc. H₂SO₄, cold, 15 min | 56 | [1] |
| 2-Amino-4-methylthiazole | 2-Amino-4-methyl-5-nitrothiazole | HNO₃, conc. H₂SO₄, cold, 15 min | 40 | [1] |
| N,N-dimethyl-2-nitroetheneamine | 2-Amino-5-nitrothiazole | 1. Br₂, Acetic Acid; 2. Thiourea; 3. H₂O, NH₄OH | 62 | [4] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Nitration Reactions
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Maintain the temperature below 20°C during this process.[2]
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Neutralization/Precipitation: While monitoring the pH, slowly add a neutralizing agent (e.g., concentrated ammonia solution, sodium carbonate solution) to the stirred mixture until the desired pH for product precipitation is reached (typically between pH 4 and 7).[3][4]
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Filtration: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the filter cake with cold water to remove residual acids and inorganic salts.[3][5]
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Drying: Dry the purified solid in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Workup Involving Solvent Extraction
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Quenching: Slowly pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., ethyl acetate).
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Extraction: Shake the separatory funnel to allow for the extraction of the product into the organic layer. Allow the layers to separate and drain the aqueous layer.
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Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for product isolation after quenching.
Caption: Decision-making workflow for purification of crude this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 4. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 5. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-4-Nitrothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 5-methyl-4-nitrothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge is achieving regioselectivity. The direct nitration of thiazole is difficult and results in a mixture of 5-nitro and 4-nitro isomers, often with poor overall yields.[1] The thiazole ring's electron-deficient nature makes it less susceptible to electrophilic aromatic substitution, requiring harsh reaction conditions.[1] For substituted thiazoles, such as 2-methylthiazole, nitration predominantly occurs at the 5-position.[1] Therefore, directing the nitro group specifically to the 4-position is the key difficulty.
Q2: What is a viable synthetic route to obtain the 4-nitro isomer?
A plausible strategy involves using a directing group at the 2-position of the thiazole ring. One documented approach is the nitration of 2-acetamido-5-methylthiazole. While the yield may be low, this method has been shown to produce the desired 2-acetamido-5-methyl-4-nitrothiazole.[2] Subsequent hydrolysis of the acetamido group would be the next step toward the target molecule.
Q3: What catalysts and reagents are typically used for the nitration of thiazoles?
The most common nitrating agents are mixed acid systems, such as a combination of concentrated nitric acid and sulfuric acid.[1] Another effective nitrating mixture is fuming nitric acid in combination with acetic anhydride.[2] These strong electrophilic reagents are necessary to overcome the relative inertness of the thiazole ring.
Q4: How can the regioselectivity (4-nitro vs. 5-nitro) be influenced?
Regioselectivity is primarily influenced by the substituents on the thiazole ring.
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Unsubstituted Thiazole: Nitration under forcing conditions yields a mixture of 5-nitro and 4-nitro isomers.[1]
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Alkyl Groups (e.g., 2-methylthiazole): These electron-donating groups direct nitration mainly to the 5-position.[1]
-
Directing Groups (e.g., 2-acetamido): An acetamido group at the 2-position can help direct the incoming nitro group to the 4-position, although the formation of the 5-nitro isomer is still a competing reaction.[2]
Catalyst and Reaction Condition Summary
The selection of the nitrating agent and reaction conditions is critical for the successful synthesis of nitrothiazoles. The following table summarizes various conditions reported in the literature for the nitration of different thiazole derivatives.
| Starting Material | Nitrating Agent/Catalyst | Temperature | Product(s) | Yield | Reference |
| 2-Acetamido-5-methylthiazole | 99-100% Nitric Acid / Acetic Anhydride | Room Temp. | 2-Acetamido-5-methyl-4-nitrothiazole | Small Yield | [2] |
| 2-Acetamidothiazole | Sulfuric Acid / Nitric Acid | 10°C | 2-Acetamido-5-nitrothiazole | - | [2] |
| 2-Amino-4-methylthiazole | Fuming Nitric Acid / Sulfuric Acid | 5°C | 4-Methyl-2-nitramino-5-nitrothiazole | 69% | [2] |
| 2-Methylthiazole | Fuming Nitric Acid / Sulfuric Acid | - | 2-Methyl-5-nitrothiazole & 2-Methyl-4-nitrothiazole (3.6:1 ratio) | - | [1] |
| Thiazole | Nitric Acid / Sulfuric Acid | Forcing | 5-Nitrothiazole & 4-Nitrothiazole | Poor | [1] |
Troubleshooting Guide
References
Technical Support Center: Managing Nitration Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to safely manage thermal risks associated with nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of a nitration reaction?
A thermal runaway is a situation where an exothermic reaction goes out of control.[1] The reaction rate increases with temperature, which in turn releases more heat, further increasing the temperature and reaction rate.[1][2] This self-accelerating process begins when the heat generated by the nitration exceeds the heat removal capacity of the reactor system.[3][4] If not controlled, this can lead to a rapid rise in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic materials.[3][5][6]
Q2: What are the primary causes of thermal runaway in nitration reactions?
Thermal runaway in nitration reactions can stem from several factors related to the reaction chemistry and process control:
-
Inherent Reaction Hazards : Nitration reactions are typically highly exothermic, with reaction heats often around -145 ± 70 kJ/mol.[7][8] The nitro-compounds produced can be thermally unstable and prone to decomposition, releasing additional heat.[7][9]
-
Process Deviations : Common causes include failures in the cooling system, incorrect charging of reactants, or poor temperature control.[3][4][10]
-
Equipment Malfunction : Failure of agitators or stirrers can lead to poor mixing, creating localized "hotspots" where the reaction rate accelerates uncontrollably.[1][4][11][12] A loss of agitation can also cause unreacted material to accumulate, which can then react very quickly if mixing is restored.[13]
-
Impurities : The presence of impurities can catalyze side reactions, reducing the safety of the nitration system.[7]
Q3: What are the key parameters to monitor to prevent thermal runaway?
Continuous monitoring of critical process parameters is essential for safety. Key parameters include:
-
Temperature : This is the most critical parameter. The temperature of the reaction mass and the cooling jacket should be tracked continuously.[14]
-
Reactant Addition Rate : In semi-batch processes, the rate of addition of the nitrating agent must be controlled to ensure the cooling system can handle the heat being generated.[15][16] The addition should be stopped immediately if a deviation in temperature is observed.[12]
-
Agitation/Stirring : Proper mixing is crucial for uniform heat distribution.[11] Agitator function should be monitored directly, not just by the motor's electrical current, as a disconnected shaft would not be detected otherwise.[12]
-
Pressure : A rise in pressure can indicate gas evolution from decomposition reactions, a common precursor to thermal runaway.[3]
Q4: What is the role of calorimetry in assessing nitration reaction safety?
Calorimetry studies are vital for understanding the thermal hazards of a nitration process before scale-up.[17] Techniques like Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC), and Accelerating Rate Calorimetry (ARC) are used to measure key safety parameters.[7][17] These studies help determine the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition, which are critical for designing safe processes and emergency relief systems.[5][11][17]
Q5: How does scale-up affect the risk of thermal runaway?
Scaling up a chemical process introduces significant safety risks, primarily because the ratio of heat transfer surface area to reactor volume decreases.[15][16] A reaction that is easily controlled in a small laboratory flask can generate heat much faster than it can be removed in a large production vessel, increasing the risk of a runaway.[15][16] Therefore, a thorough process safety assessment, including calorimetry, is mandatory before any scale-up.[18]
Q6: What are the advantages of continuous flow chemistry for nitration safety?
Flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[19][20] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for highly efficient heat removal and precise temperature control.[21][22][23] This minimizes the risk of thermal runaway and allows reactions to be performed safely under conditions that would be too dangerous for batch reactors.[20][24]
Troubleshooting Guides
Scenario 1: Unexpected Temperature Increase During Reactant Addition
-
Symptoms : The reactor temperature rises above the target setpoint, and the cooling system is operating at maximum capacity.
-
Immediate Actions :
-
Stop Reactant Addition : Immediately halt the feed of the nitrating agent or other reactants.[13][14] This is the most critical first step to prevent further heat generation.
-
Monitor Temperature : Continue to closely monitor the reactor temperature.
-
Ensure Maximum Cooling : Verify that the cooling system is fully operational and at its lowest possible temperature setting.
-
-
Follow-up Actions :
-
If the temperature continues to rise, prepare to initiate emergency procedures.
-
If the temperature stabilizes and begins to decrease, investigate the cause (e.g., incorrect addition rate, change in cooling medium temperature) before resuming.
-
Review process data to determine if the addition rate was too high for the available cooling capacity.
-
Scenario 2: Cooling System Failure
-
Symptoms : Loss of coolant flow, sudden increase in cooling jacket temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise uncontrollably.
-
Immediate Actions :
-
Stop Reactant Addition : If applicable, immediately stop all reactant feeds.
-
Initiate Emergency Cooling : If an independent backup cooling system (e.g., emergency water quench for the jacket) is available, activate it immediately.[14]
-
Prepare for Quench or Dump : If the temperature continues to rise and approaches the critical limit determined by calorimetry studies, prepare to quench the reaction by adding a chemical inhibitor or dump the reactor contents into a pre-prepared quench tank.[3][4][25] This is a last-resort measure to prevent a catastrophic failure.
-
Scenario 3: Agitator/Stirrer Failure
-
Symptoms : Agitator motor alarm, visual confirmation that the stirrer has stopped, or a sudden stratification of the reaction mixture. Localized temperature probes may show a rapid increase.
-
Immediate Actions :
-
Stop Reactant Addition : Immediately halt the feed of all reactants.[12] Adding reactants without proper mixing can lead to a dangerous accumulation of unreacted material.
-
Drown-Out/Quench : If nitration has already commenced, an immediate drown-out or quench of the reaction is the safest course of action.[12] Do not attempt to restart the agitator, as the sudden mixing of accumulated reactants could cause a violent, uncontrollable exotherm.
-
-
Follow-up Actions :
-
Safely empty and clean the reactor.
-
Thoroughly investigate and repair the cause of the agitator failure before any further use.
-
Quantitative Data Summary
The following tables summarize key quantitative data for assessing thermal hazards in nitration reactions.
Table 1: Key Thermal Hazard Parameters
| Parameter | Symbol | Description | Significance |
| Heat of Reaction | ΔHr | The total heat released by the desired nitration reaction.[11] | Determines the total cooling duty required for the process. |
| Adiabatic Temperature Rise | ΔTad | The maximum possible temperature increase if all cooling is lost.[7][11][18] | A high ΔTad indicates a high potential for a severe thermal runaway.[18] |
| Onset Temperature | Tonset | The temperature at which unintended, self-heating decomposition reactions begin.[5][11] | A sufficient safety margin (e.g., >100 °C) should be maintained between the process temperature and Tonset.[16] |
| Time to Maximum Rate | TMRad | The time it would take for a runaway reaction to reach its maximum rate under adiabatic conditions. | Used to evaluate the time available for corrective action after a cooling failure. |
| Maximum Temperature of the Synthesis Reaction | MTSR | The maximum temperature that could be reached by the desired reaction under runaway conditions.[7] | Helps determine if the desired reaction alone can trigger more hazardous secondary decompositions.[7] |
Table 2: Example Safety Data Comparison (Benzotriazole Ketone Nitration) [7]
| Parameter | Semi-Batch Process | Optimized Continuous Flow Process |
| Adiabatic Temperature Rise (ΔTad) | 86.70 °C | 19.95 °C |
| Conclusion | The significant reduction in ΔTad demonstrates the inherently safer nature of the continuous flow process for this specific reaction. |
Experimental Protocols for Safety Assessment
1. Differential Scanning Calorimetry (DSC)
-
Objective : To determine the onset temperature (Tonset) and heat of decomposition of reactants, intermediates, and products.
-
Methodology : A small sample (typically 1-10 mg) is placed in a pressure-resistant crucible (e.g., gold-plated).[7] The sample is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).[7] The instrument measures the heat flow to or from the sample relative to a reference, identifying exothermic or endothermic events.
2. Reaction Calorimetry (RC)
-
Objective : To measure the heat of reaction (ΔHr) and the rate of heat evolution under process-relevant conditions.
-
Methodology : The reaction is carried out in a well-instrumented laboratory reactor that measures the heat flowing across the reactor wall in real-time. This data allows for the calculation of the instantaneous heat generation rate, which is crucial for ensuring that the reaction's heat output does not exceed the cooling capacity during scale-up.
3. Accelerating Rate Calorimetry (ARC)
-
Objective : To simulate a worst-case "loss of cooling" scenario and determine the Time to Maximum Rate (TMRad) and the corresponding pressure generation data.
-
Methodology : A sample is heated in an insulated, high-pressure container. The instrument uses a "heat-wait-search" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then searches for any self-heating. If an exotherm is detected, the instrument switches to an adiabatic mode, matching the container's temperature to the sample's temperature to simulate a perfect loss of cooling.
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Hierarchy of controls for preventing thermal runaway.
Caption: The positive feedback loop of a thermal runaway reaction.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. vpscience.org [vpscience.org]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. icheme.org [icheme.org]
- 13. irjet.net [irjet.net]
- 14. youtube.com [youtube.com]
- 15. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 20. Nitration and flow chemistry [ewadirect.com]
- 21. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jptcp.com [jptcp.com]
- 23. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 24. vapourtec.com [vapourtec.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-Methyl-4-nitrothiazole and Other Nitroaromatic Compounds: A Guide for Researchers
In the landscape of antimicrobial and anticancer research, nitroaromatic compounds represent a class of molecules with significant therapeutic potential, often attributed to the presence of the nitro group which can be bioreduced to cytotoxic radicals. This guide provides a comparative analysis of 5-methyl-4-nitrothiazole and other prominent nitroaromatic compounds, including nitroimidazoles and nitrofurans. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by available experimental data.
Chemical Structures
The following are the chemical structures of the nitroaromatic compounds discussed in this guide:
-
This compound: A five-membered heterocyclic compound containing a thiazole ring substituted with a methyl and a nitro group.
-
Metronidazole: A well-established 5-nitroimidazole antibiotic and antiprotozoal agent.
-
Nitrofurantoin: A nitrofuran antibiotic commonly used for urinary tract infections.
Comparative Biological Activity
While direct comparative studies on this compound are limited, data from closely related 5-nitrothiazole derivatives offer valuable insights into its potential activity. The following tables summarize the available quantitative data on the antimicrobial and cytotoxic effects of various nitroaromatic compounds.
It is important to note that the data for 5-nitrothiazole derivatives are used as a proxy for this compound and are not a direct measure of its activity. The presented data is collated from different studies and experimental conditions may vary.
Table 1: Comparative Antimicrobial Activity (MIC, µM)
| Compound/Derivative | Bacteroides fragilis |
| Tinidazole (a 5-nitroimidazole) | 0.5[1] |
| Panidazole (a 5-nitroimidazole) | >0.5[1] |
| Ornidazole (a 5-nitroimidazole) | >0.5[1] |
| Metronidazole (a 5-nitroimidazole) | >0.5 [1] |
| Secnidazole (a 5-nitroimidazole) | >0.5[1] |
| Carnidazole (a 5-nitroimidazole) | >0.5[1] |
| Dimetridazole (a 5-nitroimidazole) | 6.6[1] |
Table 2: Comparative Antiparasitic Activity (IC50, µM)
| Compound/Derivative | Giardia lamblia (48h) | Trichomonas vaginalis (48h) |
| Novel 5-Nitrothiazole Piperazine Derivative (7c) | 5.9 [2] | - |
| Novel 5-Nitrothiazole Piperazine Derivative (7j) | 13.5 [2] | - |
| Metronidazole | 17.4 [2] | - |
| Novel 5-Nitroimidazole Piperazine Derivative (4b) | 15.3 [2] | - |
| Novel 5-Nitroimidazole Piperazine Derivative (4f) | 11.4 [2] | - |
From the available data, novel 5-nitrothiazole derivatives have demonstrated potent antiprotozoal activity, with some compounds showing greater efficacy against Giardia lamblia than the commonly used drug, metronidazole.[2] In terms of antibacterial action against anaerobic bacteria, nitroimidazoles as a class exhibit very low Minimum Inhibitory Concentrations (MICs).[1] One study noted that nitrothiazole derivatives show excellent activity against anaerobic bacteria, with MICs not approached by other nitro-compounds, and that their efficacy is much better than that of nitrofuran derivatives, with nitroimidazole derivatives being inactive in the tested models.[3]
Mechanism of Action: The Role of Nitroreductases
The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. This process is often carried out by nitroreductase enzymes present in target organisms, particularly under hypoxic conditions found in anaerobic bacteria and solid tumors. The reduction generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce cellular damage by reacting with DNA, proteins, and other macromolecules.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative analysis of nitroaromatic compounds.
Synthesis of this compound
While a specific protocol for this compound was not found in the literature reviewed, the synthesis of a related compound, 2-acetamido-5-methyl-4-nitrothiazole, provides a relevant synthetic route.
Synthesis of 2-Acetamido-5-methyl-4-nitrothiazole [4]
-
Starting Material: 2-Acetamido-5-methylthiazole.
-
Nitrating Agent: A mixture of 99-100% nitric acid and acetic anhydride.
-
Procedure: a. The reaction is carried out at room temperature for 20 hours. b. The reaction mixture is then poured onto crushed ice, leading to the separation of a viscous substance. c. The solution is decanted, and the viscous product is triturated with ethanol to yield a crystalline compound. d. The product is recrystallized from ethyl acetate and benzene.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
-
Preparation of Antimicrobial Stock Solution: Dissolve the nitroaromatic compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: a. Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate. b. Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a range of concentrations.
-
Inoculum Preparation: a. Prepare a standardized inoculum of the test microorganism (e.g., bacteria at a concentration of approximately 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared microbial suspension. b. Include a growth control (no antimicrobial) and a sterility control (no inoculum). c. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitroaromatic compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This comparative guide provides an overview of the biological activities of this compound and other nitroaromatic compounds based on the currently available literature. While direct quantitative data for this compound is scarce, the promising antiparasitic activity of related 5-nitrothiazole derivatives suggests its potential as a bioactive molecule. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the performance of this compound against other nitroaromatic alternatives. Future research should focus on generating direct comparative data to accurately position this compound within the broader class of nitroaromatic compounds.
References
- 1. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. apec.org [apec.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Structure of Synthesized 5-methyl-4-nitrothiazole: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a novel compound is contingent upon rigorous structural validation. For 5-methyl-4-nitrothiazole, a heterocyclic compound with potential applications in medicinal chemistry, confirming its molecular structure is a critical step to ensure its identity, purity, and to understand its chemical behavior. This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of this compound, complete with experimental protocols and a logical workflow for validation.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound.
Primary Analytical Techniques for Structural Validation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and connectivity. | Provides detailed information on the hydrogen framework of the molecule. | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. | Provides a direct count of non-equivalent carbons. | Less sensitive than ¹H NMR, often requiring longer acquisition times. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=N, NO₂, C-H). | Fast, non-destructive, and provides a characteristic "fingerprint" for the molecule. | Does not provide detailed information on the overall molecular connectivity. |
| Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | Highly sensitive, allowing for the determination of the exact molecular formula. | Can be a destructive technique. Isomers may not be distinguishable by mass alone. |
Expected Spectroscopic Data for this compound
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-2 (proton on the thiazole ring) |
| ~2.8 | Singlet | 3H | -CH₃ (methyl group at C-5) |
Note: The chemical shift of the thiazole proton is influenced by the electron-withdrawing nitro group. The singlet multiplicity indicates no adjacent protons.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C-2 (carbon adjacent to N and S) |
| ~145-150 | C-4 (carbon bearing the nitro group) |
| ~130-135 | C-5 (carbon bearing the methyl group) |
| ~15-20 | -CH₃ (methyl carbon) |
Note: The carbon attached to the nitro group (C-4) and the carbon in the thiazole ring (C-2) are expected to be significantly deshielded.[2]
FT-IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |
| ~1600-1580 | Medium | C=N stretching (thiazole ring) |
| ~1550-1500 | Strong | Asymmetric NO₂ stretching |
| ~1390-1330 | Strong | Symmetric NO₂ stretching |
| ~750-700 | Medium | C-S stretching |
Note: The strong absorption bands corresponding to the nitro group are highly characteristic.[2]
Mass Spectrometry (HRMS) Data
| Ion | m/z (Calculated) | m/z (Observed) |
| [M]+• | 144.0048 | Expected to be very close to the calculated value |
| [M-NO₂]+ | 98.0143 | Fragmentation involving the loss of the nitro group |
| [M-CH₃]+ | 129.0021 | Fragmentation involving the loss of the methyl group |
Note: High-resolution mass spectrometry should confirm the elemental composition of C₄H₄N₂O₂S. The fragmentation pattern can provide further structural confirmation.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the expected elemental composition (C₄H₄N₂O₂S). Analyze the fragmentation pattern to further support the proposed structure.
References
A Comparative Analysis of the Biological Activities of 5-methyl-4-nitrothiazole and 2-amino-5-nitrothiazole
A Tale of Two Thiazoles: One Well-Studied, One Enigmatic
In the realm of heterocyclic compounds, thiazole derivatives hold a place of prominence due to their wide-ranging pharmacological activities. This guide provides a comparative overview of the biological activities of two such derivatives: 5-methyl-4-nitrothiazole and 2-amino-5-nitrothiazole. A review of the scientific literature reveals a stark contrast in the volume of research dedicated to these two molecules. 2-amino-5-nitrothiazole is a well-documented compound, recognized primarily as a crucial intermediate in the synthesis of the broad-spectrum antiparasitic drug nitazoxanide and as a subject of anticancer and antimicrobial research.[1][2][3] Conversely, specific experimental data on the biological activity of this compound is notably scarce, necessitating a more theoretical comparison based on structure-activity relationships.
2-amino-5-nitrothiazole: A Profile of Diverse Biological Activity
2-amino-5-nitrothiazole is a versatile scaffold that has been extensively investigated for various therapeutic applications. Its biological activities are multifaceted, ranging from antimicrobial and antiparasitic to potential anticancer properties.
Antimicrobial and Antiparasitic Activity
The most significant role of 2-amino-5-nitrothiazole is as a precursor to nitazoxanide, an FDA-approved drug for treating infections caused by anaerobic bacteria and parasites such as Giardia lamblia and Cryptosporidium parvum.[1] The mechanism of action for nitazoxanide, and by extension its 2-amino-5-nitrothiazole core, involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for the energy metabolism of anaerobic organisms.[1] Unlike many other nitro-containing drugs, the activity of nitazoxanide is not dependent on the reduction of its nitro group.[1]
Derivatives of 2-amino-5-nitrothiazole have demonstrated efficacy against a range of microorganisms, including:
-
Mycobacterium tuberculosis[1]
The mode of action for nitrothiazole derivatives is generally bactericidal, and they have shown unique potency against anaerobic bacteria, with minimum inhibitory concentrations (MICs) lower than many common antibiotics.[4]
Anticancer and Radiosensitizing Activity
Recent studies have explored the potential of 2-amino-5-nitrothiazole derivatives in oncology. Research has indicated that these compounds can inhibit the growth and migration of cancer cell lines, such as the MDA-MB-231 breast cancer cell line.[5] One study found that while 2-amino-5-nitrothiazole itself did not show significant cytotoxicity, its derivatives exhibited inhibitory effects on cancer cell migration.[5] The anticancer effects appear to be dependent on the functional groups substituted at the 2-amino position of the thiazole ring.[5]
Furthermore, 2-amino-5-nitrothiazole has been evaluated as a hypoxic radiosensitizer, a compound that can increase the effectiveness of radiation therapy in killing cancer cells, with activity comparable to misonidazole but with lower cytotoxicity and mutagenicity in bacterial experiments.[5][6]
Other Pharmacological Activities
Derivatives of 2-amino-5-nitrothiazole have also been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases.[7] Docking studies suggest these compounds can bind effectively to the active sites of MAO-B and ChE.[7]
Quantitative Data on 2-amino-5-nitrothiazole Derivatives
The following table summarizes the reported biological activities of various 2-amino-5-nitrothiazole derivatives.
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Nitazoxanide Analogs (3a-e) | H. pylori, C. jejuni, C. difficile | MIC | Better activity than parent Nitazoxanide | [1] |
| 2-amino-5-nitrothiazole derivative (Compound 3) | MDA-MB-231 cell growth | Cytotoxicity | Most active among tested compounds | [5] |
| 2-amino-5-nitrothiazole derivative (Compound 1) | MDA-MB-231 cell migration | Inhibition | Deeper inhibition than other tested compounds | [5] |
| 2-amino-5-nitrothiazole derived semicarbazone (Compound 4) | MAO-B Inhibition | IC₅₀ | 0.212 µM | [7] |
| 2-amino-5-nitrothiazole derived semicarbazone (Compound 21) | AChE Inhibition | IC₅₀ | 0.264 µM | [7] |
| 2-amino-5-nitrothiazole derived semicarbazone (Compound 17) | BuChE Inhibition | IC₅₀ | 0.024 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of 2-amino-5-nitrothiazole derivatives.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Methodology:
-
Bacterial strains are cultured in appropriate broth media.
-
The test compound is serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated under conditions suitable for the specific bacterium (e.g., aerobic or anaerobic environment, specific temperature).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Scratch (Wound Healing) Assay
-
Objective: To evaluate the effect of a compound on cell migration.
-
Methodology:
-
A confluent monolayer of cells is cultured in a multi-well plate.
-
A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the test compound at a non-toxic concentration.
-
Images of the scratch are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured and compared between treated and untreated cells to determine the effect on cell migration.
-
This compound: A Structural Perspective on Potential Activity
In the absence of direct experimental data for this compound, a comparative analysis must be based on the structural differences between it and 2-amino-5-nitrothiazole. The key distinctions are the nature of the substituent at the 2-position (amino vs. methyl) and the position of the nitro group (position 5 vs. 4).
-
Amino vs. Methyl Group: The 2-amino group in 2-amino-5-nitrothiazole is a key functional group that can be readily modified to create a library of derivatives with diverse biological activities, as seen in the development of nitazoxanide analogues and other compounds.[1][5][7] This amino group can act as a hydrogen bond donor and is a site for chemical reactions to attach larger moieties. In contrast, the methyl group in this compound is a small, non-polar, and relatively inert substituent. While it can influence the electronic properties and lipophilicity of the molecule, it offers less potential for derivatization compared to an amino group.
-
Position of the Nitro Group: The position of the electron-withdrawing nitro group significantly impacts the electronic distribution within the thiazole ring, which in turn can affect its interaction with biological targets. In 2-amino-5-nitrothiazole, the nitro group is at the 5-position. The literature on nitration of thiazole derivatives indicates that substitution at the 5-position is common.[6][8] The biological activity of many nitrothiazoles is attributed to the presence of the nitro group.[4] The shift of the nitro group to the 4-position in this compound would alter the molecule's electronic and steric properties, likely leading to a different biological activity profile. For instance, the specific interactions with the active site of the PFOR enzyme by nitazoxanide are dependent on the overall structure of the 2-amino-5-nitrothiazole moiety.[1] A change in the nitro group's position could disrupt these critical interactions.
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key mechanism of action and a general experimental workflow.
Caption: Mechanism of action of Nitazoxanide.
Caption: General workflow for drug discovery.
Conclusion
The biological activity of 2-amino-5-nitrothiazole is well-established, with a significant body of research supporting its role as a scaffold for antimicrobial, antiparasitic, and potential anticancer agents. Its chemical structure, particularly the presence of a modifiable amino group, has allowed for the development of potent therapeutic compounds like nitazoxanide.
In stark contrast, this compound remains a largely unexplored molecule in the context of biological activity. While a theoretical analysis suggests that its structural differences would lead to a distinct pharmacological profile, a definitive comparison is impossible without experimental data. The lack of an easily derivatizable functional group like the amino moiety and the altered position of the nitro group may result in different, potentially less potent, biological effects.
For researchers, scientists, and drug development professionals, 2-amino-5-nitrothiazole represents a proven starting point for the synthesis of new drug candidates.[5] The clear need for further investigation into the biological properties of this compound presents an opportunity to explore a new area of thiazole chemistry and potentially uncover novel therapeutic activities.
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CTT Journal [cttjournal.com]
- 6. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]
- 7. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Synthesis of 5-Methyl-4-nitrothiazole: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to 5-methyl-4-nitrothiazole, a key structural motif in various pharmacologically active molecules. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes information from analogous reactions and highlights a plausible multi-step pathway, offering insights into the challenges and potential optimizations for its synthesis.
Executive Summary
The synthesis of this compound presents a regiochemical challenge due to the directing effects of the thiazole ring substituents. Direct nitration of 5-methylthiazole is not well-documented in readily available literature. The most explicitly, though qualitatively, described method involves a multi-step sequence starting from 2-amino-5-methylthiazole. This pathway, while seemingly viable, suffers from a reported low yield in the key nitration step and requires subsequent functional group manipulations. An alternative approach, the direct nitration of 2-methylthiazole, yields the isomeric 2-methyl-4-nitrothiazole as a minor product, making it a less efficient route to a similarly substituted thiazole core. This guide will focus on a detailed exploration of the multi-step synthesis via 2-acetamido-5-methylthiazole, providing the available experimental protocols and a logical workflow for this process.
Comparative Analysis of Synthetic Routes
A direct comparison of multiple, well-established routes for the synthesis of this compound is hampered by a lack of comprehensive experimental data in the literature. However, based on analogous reactions, two potential strategies can be considered.
Table 1: Comparison of Potential Synthetic Routes to Substituted 4-Nitrothiazoles
| Parameter | Route 1: Multi-step Synthesis via 2-Acetamido-5-methylthiazole | Route 2: Direct Nitration of 2-Methylthiazole |
| Starting Material | 2-Amino-5-methylthiazole | 2-Methylthiazole |
| Key Intermediate | 2-Acetamido-5-methyl-4-nitrothiazole | 2-Methyl-4-nitrothiazole |
| Reported Yield of Key Intermediate | Described as "small"[1] | Minor product in a 3.6:1 mixture with the 5-nitro isomer |
| Number of Steps | 3 (Acetylation, Nitration, Hydrolysis & Deamination) | 1 (Nitration) |
| Purity Concerns | Formation of regioisomers during nitration; purification of viscous product[1] | Separation of 4-nitro and 5-nitro isomers required |
| Scalability | Potentially challenging due to low yield and multiple steps. | Dependent on an efficient method for isomer separation. |
| Reagents | Acetic anhydride, Nitric acid, Acetic anhydride, reagents for hydrolysis and deamination | Nitric acid, Sulfuric acid |
Featured Synthetic Route: Multi-step Synthesis from 2-Amino-5-methylthiazole
This route involves the protection of the amino group, followed by nitration and subsequent deprotection and deamination to arrive at the target molecule.
Logical Workflow of the Multi-step Synthesis
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Acetamido-5-methylthiazole
This initial step involves the protection of the amine functionality to direct the subsequent nitration.
-
Procedure: Four grams of 2-amino-5-methylthiazole is dissolved in 25 mL of glacial acetic acid and 10 mL of acetic anhydride.[1] The mixture is allowed to stand for five hours, during which crystals of the product separate.[1] The reaction mixture is then diluted with 50 mL of water to precipitate the product.[1]
-
Yield: A reported yield for this step is 94% for the synthesis of 2-acetamido-5-methylthiazole.[1]
Step 2: Nitration of 2-Acetamido-5-methylthiazole
This is the critical step where the nitro group is introduced onto the thiazole ring.
-
Procedure: Five grams of 2-acetamido-5-methylthiazole are nitrated with a mixture of 5.3 mL of 99-100% nitric acid and 13 mL of acetic anhydride at a temperature of 0-5°C.[1] The mixture is then allowed to stand at room temperature for 20 hours.[1] The reaction mixture is poured onto 10 g of crushed ice, which results in the separation of a viscous substance.[1] Trituration of this substance with ethanol can yield a crystalline product.[1]
-
Yield: The yield for the desired 2-acetamido-5-methyl-4-nitrothiazole is described as "small," though a precise quantitative value is not provided in the available literature.[1]
Step 3: Hydrolysis and Deamination (Proposed)
The final steps to obtain this compound would involve the removal of the protecting group and the amino functionality. While specific protocols for this substrate are not detailed in the searched literature, standard procedures can be proposed.
-
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-methyl-4-nitrothiazole. Early methods for the production of 2-amino-5-nitrothiazole involved the nitration of 2-acetylaminothiazole followed by careful hydrolysis.[2]
-
Deamination: The resulting 2-amino-5-methyl-4-nitrothiazole could then be converted to the target this compound via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by its replacement with a hydrogen atom.
Conclusion and Future Directions
The synthesis of this compound is a multi-step process with the key challenge being the low-yielding nitration step. The available literature indicates that the nitration of 2-acetamido-5-methylthiazole favors the formation of other isomers or results in low conversion to the desired 4-nitro product.
For researchers and drug development professionals, the optimization of the nitration step is crucial for improving the overall efficiency of this synthetic route. Exploration of alternative nitrating agents, catalysts, and reaction conditions could lead to improved yields and regioselectivity. Furthermore, the development of a more direct synthetic route, potentially through a novel cyclization strategy that pre-installs the desired substituents, would be a significant advancement in the synthesis of this important heterocyclic scaffold. Further investigation into the direct nitration of 5-methylthiazole with modern nitrating systems is also warranted to establish a more atom-economical pathway.
References
A Spectroscopic Comparison of 5-Methyl-4-nitrothiazole Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a comparative overview of the spectroscopic properties of 5-methyl-4-nitrothiazole and its key isomers: 4-methyl-5-nitrothiazole, 2-methyl-5-nitrothiazole, and 2-methyl-4-nitrothiazole. Due to the limited availability of direct experimental data in publicly accessible literature, this comparison incorporates predicted spectroscopic characteristics based on known substituent effects on the thiazole ring, alongside available data for closely related compounds.
The precise location of the methyl and nitro groups on the thiazole ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of each isomer. These differences are crucial for unambiguous identification and characterization in synthetic and medicinal chemistry applications.
Comparative Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Ring-H: ~8.5-9.0 (s) CH₃: ~2.5-2.8 (s) | C2: ~155-160 C4: ~148-152 (nitro-bearing) C5: ~130-135 (methyl-bearing) CH₃: ~12-15 |
| 4-Methyl-5-nitrothiazole | Ring-H: ~8.8-9.2 (s) CH₃: ~2.6-2.9 (s) | C2: ~158-163 C4: ~140-145 (methyl-bearing) C5: ~150-155 (nitro-bearing) CH₃: ~15-18 |
| 2-Methyl-5-nitrothiazole | Ring-H: ~8.2-8.4 (s)[1] CH₃: ~2.7-3.0 (s) | C2: ~160-165 (methyl-bearing) C4: ~120-125 C5: ~140-145 (nitro-bearing)[1] CH₃: ~18-21 |
| 2-Methyl-4-nitrothiazole | Ring-H: ~8.6-8.9 (s) CH₃: ~2.8-3.1 (s) | C2: ~163-168 (methyl-bearing) C4: ~152-157 (nitro-bearing) C5: ~125-130 CH₃: ~18-21 |
Note: Predicted values are based on the analysis of substituent effects on the thiazole ring, with reference to data for compounds like 5-nitrothiazole. The electron-withdrawing nitro group generally causes a downfield shift for adjacent protons and carbons.
Table 2: Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Isomer | IR (cm⁻¹) | MS (m/z) | UV-Vis (λmax, nm) |
| This compound | NO₂ asym stretch: 1550-1500 NO₂ sym stretch: 1390-1330[1] | [M]⁺: 144.00 | Data not available |
| 4-Methyl-5-nitrothiazole | NO₂ asym stretch: 1550-1500 NO₂ sym stretch: 1390-1330[1] | [M]⁺: 144.00 | Data not available |
| 2-Methyl-5-nitrothiazole | NO₂ asym stretch: 1550-1500 NO₂ sym stretch: 1390-1330[1] | [M]⁺: 144.00 | Data not available |
| 2-Methyl-4-nitrothiazole | NO₂ asym stretch: 1550-1500 NO₂ sym stretch: 1390-1330[1] | [M]⁺: 144.00 | Data not available |
Note: The IR frequencies for the nitro group are characteristic and expected to be prominent in all isomers.[1] The molecular ion peak in the mass spectrum for all isomers is expected at m/z 144, corresponding to the molecular formula C₄H₄N₂O₂S.
Experimental Protocols
While specific protocols for the target molecules are not detailed in the available literature, the following are generalized experimental methodologies for the spectroscopic analysis of nitrothiazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal, then the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile solids, direct infusion or High-Performance Liquid Chromatography (HPLC) coupling to the mass spectrometer can be used.
-
Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which will likely produce extensive fragmentation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to better observe the molecular ion.
-
Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction. The presence of the nitroaromatic system is expected to result in absorption bands in the UV region.
Experimental and Analytical Workflow
The logical flow for the synthesis and comparative spectroscopic analysis of these isomers is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic comparison of methyl-nitrothiazole isomers.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. The provided data and protocols, while acknowledging existing gaps in the literature, offer a starting point for researchers to design experiments and interpret their findings. Further experimental work is necessary to fully populate the spectroscopic data for these compounds.
References
In Vitro Antibacterial Activity of 5-Methyl-4-Nitrothiazole and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antibacterial activity of nitrothiazole derivatives, with a focus on the potential efficacy of 5-methyl-4-nitrothiazole against various bacterial strains. Due to a lack of publicly available data specifically for this compound, this guide synthesizes findings from studies on closely related nitrothiazole compounds to provide a predictive comparison and a framework for future in vitro testing.
Executive Summary
Nitrothiazole derivatives are a class of chemical agents that have demonstrated significant antibacterial activities.[1] Certain derivatives exhibit moderate susceptibility in aerobic bacteria, with an efficacy comparable to ampicillin and tetracycline.[1] Notably, their activity against anaerobic bacteria is unique, with extremely low Minimum Inhibitory Concentrations (MICs) not often achieved by common antibiotics.[1] The antibacterial effect is largely attributed to the nitro group within the thiazole ring structure.[1] Mannich base nitrothiazole derivatives, for instance, have shown potent activity against Mycobacterium tuberculosis.[2][3] This guide will delve into the available data on these related compounds to infer the potential antibacterial profile of this compound and will detail the standard experimental protocols for its evaluation.
Comparative Antibacterial Activity of Nitrothiazole Derivatives
The following table summarizes the in vitro antibacterial activity of various nitrothiazole derivatives against a range of bacterial strains. This data is compiled from multiple studies and is intended to serve as a reference for predicting the potential activity of this compound.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Nitrothiazole Derivatives | Aerobic Bacteria (general) | Moderate Susceptibility | Ampicillin | Comparable | [1] |
| Nitrothiazole Derivatives | Anaerobic Bacteria (general) | Very Low | Clindamycin, Ampicillin, Tetracycline | Significantly Higher | [1] |
| Mannich Base Nitrothiazoles | Mycobacterium tuberculosis | 0.24 - 31.25 (µM) | Rifampicin | - | [2][3] |
| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole | Gram-positive bacteria | Strong Activity | - | - | [4] |
| 1-methyl-4-nitro-1H-imidazole derivatives | Helicobacter pylori | 2 | Metronidazole | 8 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6][7]
Experimental Protocols
The evaluation of the in vitro antibacterial activity of a compound like this compound involves standardized methods to determine its efficacy against various bacterial strains. The most common methods are broth dilution, agar dilution, and disk diffusion.[7][8][9]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is one of the most basic and widely used antimicrobial susceptibility testing methods.[7][8]
Principle: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[8]
Detailed Protocol:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 0.5 to 64 µg/mL).[4]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Principle: A series of agar plates containing varying concentrations of the test compound are prepared. A standardized inoculum of the test bacteria is then spotted onto the surface of each plate. The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.[9][10]
Detailed Protocol:
-
Preparation of Agar Plates: Prepare a molten agar medium (e.g., Mueller-Hinton Agar) and cool it to 45-50°C. Add the required volume of the this compound stock solution to create a series of plates with different final concentrations of the compound.
-
Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria at the inoculation spot.
Experimental Workflow and Signaling Pathways
To visualize the general workflow for in vitro antibacterial testing and a hypothetical signaling pathway that could be affected by nitrothiazole compounds, the following diagrams are provided.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Postulated mechanism of action for nitrothiazole antibacterial activity.
Conclusion
References
- 1. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Methyl-4-nitrothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-4-nitrothiazole analogs and related 5-nitrothiazole derivatives. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the general workflow of SAR studies.
Data Presentation
The following tables summarize the biological activities of various this compound analogs and related compounds. The data is organized by biological target to facilitate comparison.
Table 1: Dual Inhibitors of Monoamine Oxidase (MAO) and Cholinesterase (ChE)
A series of 2-amino-5-nitrothiazole derived semicarbazones were synthesized and evaluated for their potential to inhibit MAO and ChE, enzymes implicated in neurodegenerative diseases.[1]
| Compound ID | R1 | R2 | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 4 | 4-bromophenyl | CH3 | 0.212 | 0.340 | - |
| 17 | 4-chlorophenyl | Phenyl | - | - | 0.024 |
| 21 | 5-bromo-2-oxoindolin-3-ylidene | - | - | 0.264 | - |
Data extracted from Tripathi et al. (2018).[1]
Key SAR Findings for MAO and ChE Inhibition:
-
The presence of a 5-nitrothiazole moiety was a key pharmacophoric element.[2]
-
Most of the synthesized semicarbazone derivatives showed a preference for inhibiting MAO-B.[1]
-
Compound 4 , with a 4-bromophenyl group, emerged as a potent MAO-B inhibitor.[1]
-
Compound 21 , featuring a bulky 5-bromo-2-oxoindolin-3-ylidene group, showed the most potent acetylcholinesterase (AChE) inhibition, nearly equivalent to the reference drug tacrine.[1]
-
Compound 17 was identified as a potent butyrylcholinesterase (BuChE) inhibitor.[1]
Table 2: Antitubercular Activity of Mannich Base Nitrothiazole Derivatives
Mannich base derivatives of nitrothiazole have been investigated for their activity against Mycobacterium tuberculosis (Mtb).[3]
| Compound ID | R | MIC90 (µM) |
| 9 | 3-chlorophenyl | <0.24 |
| 10 | 3-methoxyphenyl | <0.24 |
Data extracted from Tshegofatso et al. (2022).[3]
Key SAR Findings for Antitubercular Activity:
-
The nitrothiazole scaffold is a promising lead for developing new antitubercular agents.[3]
-
Substitution at the meta position of the phenyl ring generally increased antitubercular activity.[3]
-
Compounds with chlorine (9 ) and methoxy (10 ) groups at the meta position were the most potent.[3]
-
The synthesized compounds were generally inactive against other bacteria and fungi and showed no toxicity against human embryonic kidney cells (HEK293).[3]
Table 3: Anticancer Activity of 5-Methyl-4-phenylthiazole Derivatives
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells.
| Compound ID | Substitution on Thioacetamide | IC50 (µM) against A549 cells |
| 19 | Not specified in abstract | 23.30 ± 0.35 |
Data extracted from Evren et al. (2019).
Key SAR Findings for Anticancer Activity:
-
The acetamide moiety substitution on the thiazole ring has been shown to increase the anticancer effect.
-
Compound 19 demonstrated strong and selective cytotoxic activity against A549 cells while being non-toxic to NIH/3T3 mouse embryoblast cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the compounds against MAO-A and MAO-B is determined using a fluorometric method.[4]
-
Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is used as a non-specific substrate.
-
Assay Procedure :
-
The test compounds, dissolved in DMSO and diluted with buffer, are pre-incubated with the MAO-A or MAO-B enzyme for 10 minutes at 37°C in a 96-well plate.
-
The enzymatic reaction is initiated by adding the kynuramine substrate. The final volume of the reaction mixture is 200 µL, with a final DMSO concentration not exceeding 1%.
-
The plate is incubated for 20 minutes at 37°C.
-
The reaction is terminated by adding 2N NaOH.
-
-
Data Analysis : The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader with excitation at 320 nm and emission at 380 nm. The percent inhibition is calculated by comparing the fluorescence of the test wells to that of the control wells (enzyme and substrate without inhibitor). IC50 values are determined from the dose-response curves.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity is determined using a spectrophotometric method based on the Ellman's reaction.[5]
-
Reagent Preparation :
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATChI) substrate solution.
-
Acetylcholinesterase (AChE) enzyme solution.
-
-
Assay Procedure :
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATChI substrate.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Data Analysis : The absorbance is measured at 412 nm using a microplate reader. The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The percentage of inhibition is calculated by comparing the rates of reaction of the test compounds with that of the control. IC50 values are then determined.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[6][7]
-
Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared.
-
Assay Procedure :
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 broth for Mtb).
-
Each well is inoculated with the prepared microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for a specified period).
-
-
Data Analysis : After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity
The cytotoxicity of the compounds against cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[8][9]
-
Cell Seeding : Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. IC50 values, the concentration of the compound that causes 50% inhibition of cell growth, are determined.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the SAR studies of this compound analogs.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Workflow from synthesis to biological evaluation and data analysis.
References
- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. MTT™ cell viability test [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxic Effects of Nitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various nitrothiazole derivatives based on available experimental data. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development. The information compiled herein summarizes the cytotoxic potential of these compounds against several cancer cell lines and outlines the primary signaling pathways involved in their mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of a compound is a critical determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The following table summarizes the IC50 values of several nitrothiazole derivatives against a panel of human cancer cell lines.
| Compound ID/Name | Cell Line | IC50 Value | Reference |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 | 125 µg/mL | [1] |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole | MCF-7 | >500 µg/mL | [1] |
| 3-Nitrophenylthiazolyl derivative (4d) | A549 | 1.21 µM | [2] |
| 4-Chlorophenylthiazolyl derivative (4b) | A549 | 3.52 µM | [2] |
| Bis-thiazole derivative (5c) | HeLa | 0.6 nM | [3] |
| Bis-thiazole derivative (5f) | KF-28 | 6 nM | [3] |
| Bis-thiazole derivative (5a) | MDA-MB-231 | 1.51 µM | [3] |
| Bis-thiazole derivative (5e) | MCF-7 | 0.6648 µM | [3] |
| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (20) | HEK 293T | Non-toxic up to 100 µM | |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | NIH/3T3 | >500 µg/mL | [1] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitrothiazole derivatives in culture medium.
-
After 24 hours of cell seeding, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, the medium is carefully removed.
-
150 µL of a solubilization solution, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways in Nitrothiazole-Induced Cytotoxicity
The cytotoxic effects of many nitrothiazole derivatives are mediated through the induction of apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a frequently implicated mechanism.
Caption: Apoptotic signaling pathways induced by nitrothiazole derivatives.
This diagram illustrates the dual induction of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways by certain nitrothiazole derivatives. A key initiating event is often the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria.[3][5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[5] Some derivatives may also activate the extrinsic pathway through Fas receptor engagement and subsequent activation of caspase-8, which can also cross-talk with the intrinsic pathway.[4]
The experimental workflows for assessing these cytotoxic effects are crucial for reproducible research.
Caption: Experimental workflow for MTT-based cytotoxicity assay.
References
- 1. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 4. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Protocols for 5-Methyl-4-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of 5-Methyl-4-nitrothiazole, Evaluating Direct Nitration and Alternative Cyclization Methodologies.
This guide provides a comparative overview of synthetic routes for the preparation of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The validation of a synthetic protocol is crucial for ensuring reproducibility, scalability, and purity of the final compound. Here, we evaluate two primary approaches: the direct nitration of 5-methylthiazole and an alternative synthesis involving the cyclization of a nitro-substituted precursor.
Method 1: Direct Nitration of 2-Substituted-5-methylthiazole
A common approach to the synthesis of nitrothiazoles is the direct electrophilic nitration of a thiazole precursor. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents on the thiazole ring.
One documented method involves the nitration of 2-acetamido-5-methylthiazole. While this method has been reported, it is noteworthy for producing the desired 4-nitro isomer in low yields.[1] The primary product of nitrating 2-alkylthiazoles is typically the 5-nitro isomer due to the electronic directing effects of the alkyl group at the 2-position.[2]
A more direct, albeit challenging, route is the nitration of 2-methylthiazole. This reaction yields a mixture of 2-methyl-5-nitrothiazole and 2-methyl-4-nitrothiazole, with the former being the major product in a ratio of approximately 3.6:1.[2] The separation of these isomers presents a significant purification challenge.
Experimental Protocol: Nitration of 2-Acetamido-5-methylthiazole [1]
To a solution of 2-acetamido-5-methylthiazole (1 equivalent) in a mixture of 99-100% nitric acid and acetic anhydride, the reaction is allowed to proceed at room temperature for 20 hours. The reaction mixture is then poured onto crushed ice, leading to the precipitation of a viscous substance. Trituration of this material with ethanol yields a crystalline product, which is then recrystallized from ethyl acetate and benzene. This procedure has been reported to yield a small amount of 2-acetamido-5-methyl-4-nitrothiazole.
Quantitative Data Summary
| Precursor | Product | Reported Yield | Key Challenges |
| 2-Acetamido-5-methylthiazole | 2-Acetamido-5-methyl-4-nitrothiazole | Small[1] | Low regioselectivity, formation of byproducts. |
| 2-Methylthiazole | 2-Methyl-4-nitrothiazole | Minor product in a 1:3.6 ratio with the 5-nitro isomer[2] | Isomer separation. |
Method 2: Hantzsch Thiazole Synthesis (Hypothetical Application)
An alternative to direct nitration is the construction of the nitrothiazole ring from acyclic precursors, a method that can offer greater control over regiochemistry. The Hantzsch thiazole synthesis is a versatile method for preparing a wide range of substituted thiazoles.[3][4][5] This approach involves the condensation of an α-haloketone with a thioamide.
For the synthesis of this compound, a hypothetical Hantzsch-type route could involve the reaction of a nitro-substituted α-halocarbonyl compound with a thioamide. This strategy would embed the nitro group at the desired position from the outset, thus avoiding the issue of regioselectivity in the final nitration step.
Proposed Experimental Workflow
Caption: Hypothetical Hantzsch synthesis for this compound.
Experimental Protocol: General Hantzsch Thiazole Synthesis [3]
An α-haloketone (1 equivalent) and a thioamide (1 equivalent) are dissolved in a suitable solvent, such as ethanol. The mixture is heated to reflux for a specified period. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization. For the specific synthesis of this compound, a key challenge lies in the synthesis and stability of the required nitro-substituted α-haloketone precursor.
Quantitative Data Comparison (Projected)
| Method | Key Reagents | Potential Yield | Key Advantages | Key Challenges |
| Hantzsch Synthesis | Nitro-α-haloketone, Thioamide | Potentially high | Regiocontrolled | Synthesis and stability of the nitro-substituted starting material. |
Signaling Pathways and Logical Relationships
The choice of synthetic strategy is dictated by the desired regiochemistry and the availability of starting materials. The following diagram illustrates the decision-making process for selecting a synthetic route to substituted nitrothiazoles.
Caption: Decision workflow for synthesizing substituted nitrothiazoles.
Conclusion
The synthesis of this compound presents a regiochemical challenge. Direct nitration of readily available 5-methylthiazole derivatives often leads to the undesired 5-nitro isomer as the major product. While protocols for the 4-nitration of substituted 5-methylthiazoles exist, they are characterized by low yields. A more promising, albeit less explored, avenue is the application of cyclization reactions like the Hantzsch synthesis. This approach offers the potential for unambiguous regiocontrol, provided that the necessary nitro-substituted starting materials can be efficiently prepared. For researchers and drug development professionals, the choice of synthetic route will depend on the acceptable yield, the feasibility of isomer separation, and the availability of precursors for a convergent synthesis strategy. Further investigation into regioselective cyclization methods is warranted to develop a robust and high-yielding protocol for this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Buy 5-Nitrothiazole | 14527-46-9 [smolecule.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Diverse Biological Landscape of Nitrothiazoles: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning their attention to the potent and varied biological activities of nitrothiazole-based compounds. This guide provides a comprehensive comparison of their performance across antimicrobial, antiparasitic, and anticancer applications, supported by experimental data and detailed methodologies to aid in future research and development.
Nitrothiazoles, a class of heterocyclic compounds characterized by a thiazole ring bearing a nitro group, have demonstrated a broad spectrum of pharmacological effects. Their unique chemical structure, particularly the presence of the electron-withdrawing nitro group, is believed to be crucial for their biological activity.[1] This guide delves into the quantitative measures of their efficacy, outlines the experimental procedures used to determine these activities, and visually represents key mechanisms and workflows to facilitate a deeper understanding of this promising class of molecules.
Antimicrobial Activity: A Potent Force Against Bacteria and Fungi
Nitrothiazole derivatives have shown significant promise as antibacterial and antifungal agents. Their efficacy is often compared to standard antibiotics and antifungals, with some derivatives exhibiting superior or comparable activity.
Antibacterial Activity
Nitrothiazoles have demonstrated bactericidal activity against a range of both aerobic and anaerobic bacteria.[1] Their effectiveness is particularly notable against anaerobic bacteria, with some derivatives showing extremely low Minimum Inhibitory Concentrations (MICs) that are not matched by common antibiotics like clindamycin, ampicillin, and tetracycline.[1]
Table 1: Comparative Antibacterial Activity of Nitrothiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| Nitrothiazole Derivative 1 | 100 | 16-32 | 16-32 | [2] |
| Nitrothiazole Derivative 2 | 100 | - | 100 | [2] |
| Halicin | 2 | - | - | [2] |
| Chloramphenicol | 50 | - | - | [2] |
| Ciprofloxacin | - | 0.5-4 | 0.5-4 | [2] |
| Ampicillin | - | - | >500 | [3] |
Antifungal Activity
Several nitrothiazole derivatives have also been evaluated for their antifungal properties, showing promising results against various fungal strains, including Candida albicans.
Table 2: Comparative Antifungal Activity of Nitrothiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Reference |
| Nitrothiazole Derivative A | 32 | - | [2] |
| Nitrothiazole Derivative B | 5 | - | [3] |
| Fluconazole | 16 | - | [2] |
| Nystatin | 5 | - | [3] |
| Amphotericin B | - | 0.12-7.81 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial and antifungal efficacy. The broth microdilution method is a widely used technique for its determination.[4][5][6][7][8]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the nitrothiazole derivative is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[8]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[7]
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.[8] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[7]
-
Determination of MIC: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]
Antiparasitic Activity: Targeting a Range of Protozoan Pathogens
Nitrothiazoles, most notably nitazoxanide, have demonstrated broad-spectrum activity against a variety of protozoan parasites, including Trypanosoma, Leishmania, and Giardia.[9][10][11][12]
Table 3: Comparative Antiparasitic Activity of Nitrothiazole Derivatives (IC50 in µM)
| Compound/Drug | Trypanosoma cruzi | Leishmania donovani | Giardia lamblia | Reference | |---|---|---|---| | 5-Nitro-2-aminothiazole Derivative 1 | 0.571 | - | - |[13] | | 5-Nitro-2-aminothiazole Derivative 2 | 23-35 | 4.27-5.40 | - |[13] | | Benznidazole | ~2.2 | - | - |[13] | | Nitazoxanide | - | - | - |[10][11][12] | | 3-Pyridyl-1,3-thiazole Derivative | 0.2-3.9 | - | - |[14] |
Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)
The primary mechanism of action for the antiparasitic activity of nitazoxanide is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[9][10][11][12][15] This enzyme is critical for the anaerobic energy metabolism of many protozoan parasites. By inhibiting PFOR, nitazoxanide disrupts the parasite's ability to generate energy, leading to cell death.[9][10][11]
Signaling Pathway of Nitazoxanide's Antiparasitic Action
Caption: Inhibition of PFOR by Nitazoxanide disrupts parasite energy metabolism.
Anticancer Activity: A New Frontier for Nitrothiazoles
Recent studies have highlighted the potential of nitrothiazole derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Table 4: Comparative Anticancer Activity of Nitrothiazole Derivatives (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| Thiazole Derivative 4c | 2.57 | 7.26 | - | - | [16] |
| Thiazole Derivative 27 | - | - | 1.6 | 1.6 | [17] |
| Thiazole Derivative 28 | - | - | 6.05 | 8.64 | [17] |
| Sorafenib | - | - | - | - | [16] |
| Dasatinib | < 1 | - | - | - | [17] |
Experimental Protocol: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Workflow for MTT Assay
References
- 1. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. protocols.io [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. Articles [globalrx.com]
- 12. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 13. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. mdpi.com [mdpi.com]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Proper Disposal of 5-methyl-4-nitrothiazole: A Precautionary Approach
The proper disposal of 5-methyl-4-nitrothiazole, a nitroaromatic compound, requires careful handling and adherence to hazardous waste regulations to mitigate potential environmental and safety risks. As a member of a chemical class known for its potential toxicity and reactivity, it is crucial to manage its disposal through a licensed hazardous waste disposal company.
Immediate Safety and Handling
Before initiating any disposal-related activities, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Procedure Overview
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound in a controlled environment.
Step-by-Step Disposal Guidance:
-
Segregation and Storage: Unused or waste this compound should be stored in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Waste Characterization: The waste must be characterized as hazardous. While specific data for this compound is lacking, its structure as a nitroaromatic compound suggests it may be classified as toxic and potentially reactive.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will have established procedures and relationships with certified waste disposal vendors.
-
Packaging for Disposal: Follow the specific packaging instructions provided by your EHS department. This typically involves placing the primary container within a larger, robust outer packaging with appropriate absorbent material.
-
Labeling: The outer container must be clearly labeled with the contents ("Waste this compound"), the associated hazards (e.g., "Toxic," "Hazardous Waste"), and any other information required by your institution and local regulations.
-
Scheduled Pickup: Arrange for the collection of the hazardous waste by the designated and licensed disposal company as per your institution's protocol.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table provides a summary of general quantitative data for related nitroaromatic compounds. This data is for informational purposes and should be handled with caution.
| Parameter | Value (General for Nitroaromatics) | Source/Rationale |
| Boiling Point | Decomposes upon heating | Many nitroaromatics are thermally unstable. |
| Solubility in Water | Generally low | A common characteristic of aromatic compounds. |
| Vapor Pressure | Low | Typical for solid organic compounds. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical role of institutional EHS protocols.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 5-methyl-4-nitroThiazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-methyl-4-nitrothiazole. The following procedural steps are designed to ensure the safe handling and disposal of this chemical, minimizing risk and promoting a secure laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Due to the presence of a nitro group and a thiazole ring, this compound is anticipated to be a hazardous substance. Based on data from similar compounds, it may be harmful if swallowed, and could cause skin, eye, and respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing. |
| Skin and Body Protection | A flame-retardant lab coat is essential. Chemical-resistant gloves (nitrile or neoprene) should be worn. Double gloving is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the compound outside of a certified chemical fume hood. |
Operational Plan for Safe Handling
A systematic approach is critical for the safe handling of this compound. The following step-by-step operational plan should be followed:
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) : Before entering the designated handling area, all personnel must be equipped with the PPE detailed in Table 1.
-
Chemical Handling :
-
Carefully inspect the container for any damage before use.
-
When weighing or transferring the compound, use a spatula and ensure all movements are slow and deliberate to avoid creating dust or aerosols.
-
Keep the container tightly closed when not in use.
-
-
Hygiene Practices :
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Remove any contaminated clothing immediately and wash it before reuse.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation : All waste contaminated with this compound, including gloves, disposable lab coats, and weighing paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Container Labeling : The hazardous waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Waste Disposal : The disposal of the hazardous waste must be carried out by a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and PPE Selection Logic
To further clarify the safety procedures, the following diagrams illustrate the experimental workflow and the decision-making process for selecting the appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
